Loxoribine

Catalog No.
S533618
CAS No.
121288-39-9
M.F
C13H17N5O6
M. Wt
339.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxoribine

CAS Number

121288-39-9

Product Name

Loxoribine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Loxoribine; Loxoribina; Loxoribinum; RWJ-21757; RWJ 21757; RWJ21757;

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

The exact mass of the compound Loxoribine is 339.1179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine activates the innate immune system through a specific and well-defined TLR7-mediated pathway.

  • Receptor Specificity and Localization: this compound selectively activates TLR7, a pattern recognition receptor located within the endosomal compartments of immune cells [1] [2]. Cellular activation by this compound depends on endosomal acidification and maturation [1].
  • Signaling Cascade: this compound binding to TLR7 triggers a signaling pathway that is strictly dependent on the adaptor protein MyD88 [1]. This activation leads to the nuclear factor-kappaB (NF-κB)- and interferon regulatory factor (IRF)-mediated production of type I interferons and pro-inflammatory cytokines [2] [3].
  • Functional Subgroup: This mode of action places TLR7 within a functional subgroup alongside TLR8 and TLR9, which also recognize nucleic acids in endosomal/lysosomal compartments [1].

The following diagram illustrates the TLR7 signaling pathway activated by this compound.

G This compound This compound Endosome Endosome This compound->Endosome Enters cell TLR7 TLR7 Endosome->TLR7 Acidification & Maturation MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates NFkB NFkB IRAK4->NFkB  Pathway 1 IRF7 IRF7 IRAK4->IRF7  Pathway 2 Nucleus Nucleus NFkB->Nucleus Translocates IRF7->Nucleus Translocates Cytokines Cytokines Nucleus->Cytokines Produces (e.g., IL-6, TNF-α) Interferons Interferons Nucleus->Interferons Produces (Type I IFNs)

Experimental Applications and Protocols

This compound is a valuable tool in immunological research. The table below outlines key experimental considerations based on published methodologies.

Application / Model Experimental Details Key Readouts / Findings

| In Vitro Cell Stimulation | Cell Types: Bone Marrow-derived Macrophages (BM-MCs), conventional and plasmacytoid Dendritic Cells (cDCs, pDCs), B cells [4]. Working Concentration: ~300 µg/ml (approx. 1 mM) is a referenced working concentration [2]. Inhibition: Responses can be completely inhibited by an anti-TLR7 monoclonal antibody [4]. | Cytokine production (IL-6, TNF-α, RANTES, IFN-α) [4]; Cell proliferation (B cells) [4]. | | Fibrosis Research (e.g., IgG4-RD) | Cell Type: Human CD163+ M2 macrophages [5]. Stimulation: Treated with this compound. Downstream Analysis: Gene expression (microarray, RT-PCR), cytokine measurement, co-culture with fibroblasts [5]. | Upregulation of IRAK4 and NF-κB; Increased production of fibrotic cytokines; Enhanced fibroblast proliferation in co-culture [5]. | | Cancer Immunotherapy (Pre-clinical) | Model: Boron-based nanosystem (IR@BP-L) for co-delivery of a photosensitizer and this compound [6]. Application: System accumulates in tumors; this compound is released in response to Near-Infrared (NIR) light and the acidic tumor microenvironment [6]. | Dendritic cell maturation; Reversal of immunosuppressive tumor microenvironment; Potentiation of T cell-dependent anti-tumor immunity [6]. |

Therapeutic Implications and Research Relevance

The potent immunostimulatory effects of this compound make it relevant for several therapeutic areas:

  • Anti-tumor Immunity: TLR7 agonists like this compound can promote a strong Th1-weighted antitumoral immune response [3] [7]. They stimulate dendritic cells, which in turn can activate cytotoxic T cells and acquire direct antitumoral activity [7]. Recent nanotech approaches use this compound to enhance immune activation against tumors [6].
  • Viral Immunity and COVID-19 Research: As a sensor for viral single-stranded RNA, TLR7 is crucial for anti-viral defense [8]. Clinical evidence links loss-of-function mutations in the TLR7 gene to increased severity of COVID-19 in young men, highlighting its non-redundant role in initiating an effective interferon response against SARS-CoV-2 [8].
  • Autoimmune and Fibrotic Diseases: Aberrant TLR7 signaling is implicated in autoimmune pathologies. Research shows that TLR7 activation in CD163+ M2 macrophages can drive fibrosis in IgG4-Related Disease via the TLR7/IRAK4/NF-κB pathway [5]. Conversely, targeting cell surface TLR7 with an inhibitory antibody has been proposed as a therapeutic strategy for autoimmune diseases [4].

References

how does loxoribine activate immune cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The TLR7 Pathway

Loxoribine specifically activates TLR7, an endosomal pattern recognition receptor crucial for antiviral defense [1] [2]. The signaling process involves several key steps, which are also visualized in the pathway diagram below.

  • Endosomal Uptake and Maturation: As a synthetic guanosine analog, this compound is taken up into the cell and localizes within endosomal compartments. Cellular activation depends on the acidification and maturation of these endosomes [3] [4].
  • TLR7 Activation and Dimerization: Inside the endosome, this compound binds specifically to Site 1 of the TLR7 receptor. This binding induces a conformational change that leads to TLR7 dimerization, forming a signaling-competent receptor complex [2].
  • MyD88-Dependent Signal Transduction: The dimerized TLR7 recruits the adaptor protein MyD88 (myeloid differentiation primary response protein 88) [3]. This serves as a platform to activate a downstream kinase cascade.
  • Transcription Factor Activation: This signaling cascade ultimately activates two key sets of transcription factors: NF-κB and IRF7 (Interferon Regulatory Factor 7) [1] [4] [5].
  • Cytokine and Interferon Production: The activated transcription factors translocate to the nucleus and drive the expression of pro-inflammatory cytokines (such as IL-6 and TNF-α via NF-κB) and type I interferons (via IRF7) [1] [4] [5].

G cluster_signaling Signal Transduction cluster_output Immune Response Output This compound This compound Endosome Endosome This compound->Endosome  Endosomal Uptake TLR7 TLR7 Endosome->TLR7  Binds Site 1 MyD88 MyD88 TLR7->MyD88  Recruits KinaseCascade KinaseCascade MyD88->KinaseCascade  Activates NFkB_Inactive NFkB_Inactive KinaseCascade->NFkB_Inactive  Activates IRF7_Inactive IRF7_Inactive KinaseCascade->IRF7_Inactive  Activates NFkB_Active NFkB_Active NFkB_Inactive->NFkB_Active IRF7_Active IRF7_Active IRF7_Inactive->IRF7_Active Nucleus Nucleus NFkB_Active->Nucleus  Translocation IRF7_Active->Nucleus  Translocation InflammatoryCytokines InflammatoryCytokines Nucleus->InflammatoryCytokines  Transcription TypeI_Interferons TypeI_Interferons Nucleus->TypeI_Interferons  Transcription

Figure 1: this compound activates immune cells via the endosomal TLR7-MyD88 signaling pathway, leading to production of inflammatory cytokines and type I interferons.

Key Experimental Evidence and Protocols

The immunostimulatory effects of this compound are demonstrated through specific experimental approaches. Key methodologies for studying its effects on human monocyte-derived dendritic cells are summarized below.

Experimental Aspect Protocol Details
Cell Model Human monocyte-derived dendritic cells (MoDCs) generated in vitro using GM-CSF and IL-4 [4].
Stimulation Treatment of immature MoDCs with this compound (e.g., 150 µM) for 24-48 hours [4] [2].
Phenotypic Analysis (Flow Cytometry) Measurement of surface activation markers: CD80, CD83, CD40, CD54, CCR7 [4].
Functional Analysis (Cytokine ELISA) Quantification of cytokines in culture supernatant: IL-12, IL-23, IL-10, IL-6 [4].
T-cell Polarization Assay Co-culture of this compound-matured MoDCs with allogeneic T-cells to assess polarization towards Th1 and Th17 subsets [4].

Research and Therapeutic Applications

This compound's ability to provoke a potent, antiviral-like immune response has made it a valuable tool in research and drug discovery.

  • As a Research Tool: this compound is widely used to selectively probe TLR7-specific signaling in cellular and animal models, helping to dissect the role of this pathway in viral immunity and autoimmunity [3] [2] [6].
  • Therapeutic Development and Clinical Setbacks: Preclinical studies showed promise for this compound as an immunomodulator or vaccine adjuvant, demonstrating inhibition of tumor metastasis in mouse models and synergy with IL-2 [7]. However, a phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events and lack of sufficient efficacy, highlighting the challenges of systemic TLR7 agonist delivery [7].
  • Informing Modern Drug Discovery: Lessons from this compound have paved the way for next-generation TLR-targeting therapies. Current strategies focus on local administration or tumor-targeted delivery (e.g., antibody-drug conjugates) to improve safety and efficacy [7]. Furthermore, research now explores inhibiting TLR7 to treat autoimmune diseases like lupus and psoriasis, a approach supported by the discovery that TLR7 can be targeted on the surface of immune cells [8] [6].

References

loxoribine cytokine induction profile

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine-Induced Cytokine Profile

Cell Type / Experimental System Induced Cytokines Notes / Key Findings Source (Citation)
Human Monocyte-Derived Dendritic Cells (MoDCs) IL-12, IL-23, IL-10, IL-27 Upregulates CD40, CD54, CD80, CD83, CCR7; enhances Th1 & Th17 polarization. [1]
Murine Models (In Vivo) IFN-γ, TNF-α, IL-6, IL-12 Induces a Th1-type cytokine profile; activates NK cells, B cells, T cells. [2] [3]
Human Peripheral Blood Mononuclear Cells (PBMCs) IFN-γ, IL-12, IL-23, IL-10 Activates immune cells; plasmacytoid DCs produce high IFN-α with specific analogs. [3] [4]
General Immune Cell Activation IFN-α/β, IFN-γ, TNF-α, TNF-β, IL-1, IL-6 Broad immunostimulant activity across various species, including humans. [2]

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

Protocol for Human Monocyte-Derived Dendritic Cells (MoDCs) [1]
  • Cell Generation: Isolate human monocytes and culture them for 6 days in RPMI 1640 medium supplemented with recombinant GM-CSF and IL-4 to generate immature MoDCs.
  • Stimulation: Treat immature MoDCs with 250 μM this compound for an additional 48 hours.
  • Phenotypic Analysis: Analyze maturation markers (e.g., CD80, CD83, CD40, CD54, CCR7) by flow cytometry.
  • Cytokine Measurement: Collect cell culture supernatants after 48 hours. Quantify cytokine levels (e.g., IL-12, IL-23, IL-10, IL-27) using ELISA.
  • Functional Assay: Evaluate T-cell polarizing capability by co-culturing this compound-treated MoDCs with allogeneic CD4+ T cells and measuring IFN-γ and IL-17 production.
In Vivo Mouse Model Protocol [2] [3]
  • Animal Models: Use specific mouse strains (e.g., C57BL/6).
  • Dosing: Administer this compound intraperitoneally or subcutaneously; effective doses in studies range from 1 to 100 mg/kg.
  • Sample Collection: Collect serum and tissues (e.g., spleen) at various time points post-injection.
  • Cytokine Measurement: Analyze serum cytokine levels (e.g., IFN-γ, TNF-α) using specific ELISA kits or multiplex immunoassays.
  • Immune Cell Analysis: Isolate splenocytes and profile immune cell populations (e.g., NK cells, B cells) using flow cytometry.

Signaling Pathway Mechanism

This compound activates immune cells by engaging the intracellular TLR7 signaling pathway. The following diagram illustrates the key molecular events leading to cytokine production.

G This compound This compound Endosome Endosome This compound->Endosome Enters cell TLR7 TLR7 Endosome->TLR7 MyD88 MyD88 TLR7->MyD88 Recruits NF_kB NF_kB MyD88->NF_kB Activates AP1 AP1 MyD88->AP1 Activates IRF7 IRF7 MyD88->IRF7 Activates Nucleus Nucleus NF_kB->Nucleus Translocates to AP1->Nucleus Translocates to IRF7->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-12, IL-23, TNF-α) Type I Interferons Th1/Th17 Polarizing Factors Nucleus->Cytokines Induces transcription

This compound TLR7 Signaling Pathway

This signaling cascade results in the production of a distinct cytokine profile that drives Th1 and Th17 immune responses [5] [1] [6].

Key Research Applications

  • Vaccine Adjuvant Development: this compound's ability to provide a T-helper-like signal intracellularly makes it a promising adjuvant for vaccines, especially for synthetic peptides or in individuals with T-cell deficiencies [2].
  • Immunotherapy Research: Its capacity to promote dendritic cell maturation and drive Th1 and Th17 responses supports its investigation in cancer immunotherapy and against chronic viral infections [1].
  • Autoimmune Disease Studies: As TLR7 overactivation is linked to autoimmunity (e.g., SLE), this compound serves as a tool compound to study pathogenic mechanisms [6].

References

loxoribine innate immune system activation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Loxoribine specifically activates the immune system through the TLR7 signaling pathway.

  • Selective TLR7 Agonist: Cellular activation by this compound is strictly dependent on TLR7 and its adaptor protein, MyD88. Immune cells from TLR7- or MyD88-deficient mice cannot respond to this compound [1].
  • Endosomal Activation: Like TLR8 and TLR9, TLR7 is localized within endosomal and lysosomal compartments. Cellular activation depends on endosomal acidification and maturation [1].
  • Cell Surface Recognition: Contrary to the traditional view, TLR7 is also present on the cell surface of some immune cells. This surface expression is dependent on the Unc93B1 protein and can be targeted for therapeutic intervention [2].

The diagram below summarizes the TLR7 signaling pathway activated by this compound.

This compound This compound Endosome Endosome This compound->Endosome Endocytosis TLR7 TLR7 Endosome->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB TRAF6->NF_kB IKK Activation AP1 AP-1 TRAF6->AP1 MAPK Activation Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines AP1->Cytokines Maturation DC Maturation & Th1/Th17 Polarization Cytokines->Maturation

Quantitative Effects on Immune Cells

This compound induces measurable changes in the phenotype and function of immune cells, particularly human monocyte-derived dendritic cells (MoDCs). The data below are based on experiments where immature human MoDCs were treated with this compound for 48 hours [3].

Immune Parameter Effect of this compound Notes / Quantitative Change
Surface Marker (MFI) Up-regulation of co-stimulatory/maturation markers [3]
¤ CD80 Increase [3] ~3.5-fold vs. control [3]
¤ CD83 Increase [3] ~7.5-fold vs. control [3]
¤ CD40 Increase [3] ~2.5-fold vs. control [3]
¤ CCR7 Increase [3] ~4-fold vs. control [3]
Cytokine Secretion Induction of pro-inflammatory and polarizing cytokines [3]
¤ IL-12p70 Induced [3] Low but detectable levels [3]
¤ IL-23 Strongly Induced [3] ~500 pg/mL [3]
¤ IL-6 Induced [3] ~50 pg/mL [3]
¤ IL-10 Induced [3] ~30 pg/mL [3]
Functional Polarization Enhances T-cell polarizing capability [3] Promotes Th1 and Th17 responses [3]

Experimental Protocols

For researchers aiming to use this compound in cellular assays, the following established protocol provides a solid starting point.

  • Cell Type: Human Monocyte-Derived Dendritic Cells (MoDCs) [3].
  • Generation of MoDCs: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and culture them in RPMI 1640 medium supplemented with 10% FCS, 2 mM L-glutamine, 20 μg/ml gentamicin, 50 μM 2-mercaptoethanol, and specific cytokines. Typically, use 1000 U/mL GM-CSF and 500 U/mL IL-4 for 5-7 days to generate immature MoDCs [3].
  • Stimulation with this compound: Treat the generated immature MoDCs with this compound for 48 hours. A common concentration used for stimulation is based on previously established studies [3].
  • Downstream Analysis: After stimulation, you can analyze the cells by:
    • Flow Cytometry: To measure the up-regulation of surface markers like CD80, CD83, CD40, and CCR7 [3].
    • ELISA: To quantify the secretion of cytokines (e.g., IL-12, IL-23, IL-6, IL-10) in the cell culture supernatant [3].
    • Mixed Leukocyte Reaction (MLR): To assess the enhanced ability of stimulated MoDCs to activate allogeneic T-cells [3].

Therapeutic Applications and Research

The ability of this compound to robustly activate dendritic cells and promote a Th1-polarizing immune response makes it a promising candidate in immunotherapy, primarily as an immune adjuvant.

  • Cancer Immunotherapy: this compound is being explored in advanced nanoplatforms to combat immunosuppressive tumor microenvironments. For instance, it has been co-delivered with a TLR9 agonist (CpG) in a DNA-polymer hybrid nanocomplex. This system aims to simultaneously promote dendritic cell maturation and macrophage repolarization, leading to a potent cytotoxic T-cell response and tumor regression in vivo [4].
  • Combination with Other Modalities: this compound has been integrated with photodynamic therapy (PDT). In one system, a boron-based nanoplatform delivers this compound to the tumor site. Near-infrared light irradiation triggers PDT, which induces a form of immunogenic cell death called pyroptosis. The simultaneous release of this compound then stimulates further immune activation, creating a powerful combined anti-tumor effect [5].

References

loxoribine selective TLR7 agonist

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine at a Glance

Property Description
IUPAC Name 7-Allyl-7,8-dihydro-8-oxoguanosine [1]
CAS Number 121288-39-9 [2] [3]
Molecular Formula C₁₃H₁₇N₅O₆ [3]
Molecular Weight 339.30 g/mol [3]
Mechanism of Action Selective Toll-like Receptor 7 (TLR7) agonist [4] [2]
Specificity Does not activate the closely related TLR8, even at high concentrations [2]
Primary Research Applications Study of TLR7 signaling, dendritic cell biology, Th1/Th17 polarization, and as an immunomodulator in antiviral/antitumor research [4] [1]

Key Experimental Findings & Data

This compound's effects have been characterized in human monocyte-derived dendritic cells (MoDCs). The table below summarizes quantitative data from a key study where immature MoDCs were treated with 250 μM this compound for 48 hours [4].

Phenotypic and Functional Changes in Human MoDCs
Parameter Measured Effect of this compound (250 μM) Significance / Assay Method
Surface Marker (Flow Cytometry)
CD40 Up-regulated Co-stimulatory molecule [4]
CD54 (ICAM-1) Up-regulated Adhesion molecule [4]
CD80 Up-regulated Co-stimulatory molecule [4]
CD83 Up-regulated Maturation marker [4]
CCR7 Up-regulated Lymph node homing receptor [4]
HLA-DR Slightly decreased Antigen presentation complex [4]
Cytokine Production (ELISA)
IL-12 Increased Promotes Th1 differentiation [4]
IL-23 Increased Promotes Th17 cell maintenance [4]
IL-27 Increased Modulates T-cell responses [4]
IL-10 Increased Immunoregulatory cytokine [4]
IFN-β Not modulated Distinguishes from other TLR pathways [4]
Functional Assay
Allostimulatory Capability Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80) Mixed Leukocyte Reaction [4]
T-cell Polarization Increased secretion of IFN-γ and IL-17 by CD4+ T cells Promotes Th1 and Th17 responses [4]

TLR7 Signaling Pathway Activated by this compound

This compound activates immune cells through the endosomal TLR7 pathway. The diagram below illustrates the key steps in this signaling cascade.

This compound This compound Endosome Endosome This compound->Endosome Endosomal uptake TLR7 TLR7 Endosome->TLR7 MyD88 MyD88 TLR7->MyD88 Recruits IRF7 IRF7 MyD88->IRF7 Activates NFkB NFkB MyD88->NFkB Activates TypeI_IFN TypeI_IFN IRF7->TypeI_IFN Induces transcription Cytokines Cytokines NFkB->Cytokines Induces transcription   Cell_Maturation Cell_Maturation Cytokines->Cell_Maturation TypeI_IFN->Cell_Maturation

This compound activates the endosomal TLR7 pathway, leading to cytokine production and immune cell maturation.

Detailed Experimental Protocol

This protocol for evaluating this compound's effects on human monocyte-derived dendritic cells (MoDCs) is based on the methodology from the research publication [4].

Generation and Treatment of Human Monocyte-Derived DCs (MoDCs)
  • Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and positive selection methods.
  • Differentiation to Immature DCs: Culture monocytes in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, antibiotics (gentamicin, penicillin, streptomycin), and 50 μM 2-mercaptoethanol. Differentiate cells into immature DCs by adding recombinant human GM-CSF (1000 U/mL) and IL-4 (500 U/mL). Culture for 6 days, refreshing cytokines on day 3 and 5 [4] [5].
  • Stimulation with this compound: On day 6, stimulate the immature MoDCs with 250 μM this compound for an additional 48 hours. Prepare a stock solution of this compound in sterile, endotoxin-free water at a high concentration (e.g., 100 mM) and dilute it directly into the culture medium [4] [2]. Include control cultures with medium alone.
  • Harvesting Cells and Supernatants: After 48 hours, carefully collect the culture supernatants by centrifugation. Store supernatants at -80°C for subsequent cytokine analysis. Harvest the cells for phenotypic and functional assays.
Key Downstream Assays
  • Phenotypic Analysis (Flow Cytometry): Analyze the harvested MoDCs by flow cytometry for surface markers. Use fluorescently labeled antibodies against CD40, CD54, CD80, CD83, CCR7, and HLA-DR. The up-regulation of co-stimulatory and maturation markers indicates this compound-induced DC maturation [4].
  • Cytokine Measurement (ELISA): Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify cytokine levels in the stored supernatants. Key cytokines to measure include IL-12, IL-23, IL-27, and IL-10 [4].
  • Functional T-cell Polarization Assay (Mixed Leukocyte Reaction)
    • Co-culture this compound-treated MoDCs with allogeneic, naive CD4+ T cells isolated from a different donor. Use a low DC to T-cell ratio, such as 1:80 [4].
    • After several days (e.g., 5 days), measure T-cell proliferation using a method like ^3H-thymidine incorporation.
    • To assess T-cell polarization, re-stimulate T cells from the co-culture and measure the cytokines they produce, specifically IFN-γ (for Th1) and IL-17 (for Th17), by ELISA [4].

Research and Clinical Translation

While this compound demonstrated promising immunomodulatory and anti-tumor activity in preclinical models, its clinical translation has been challenging [1].

  • Preclinical Promise: In mouse models, this compound showed significant inhibition of B16 melanoma lung metastases and augmented Natural Killer (NK) cell activity, especially in synergy with IL-2 [1].
  • Clinical Setbacks: A phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events and a lack of efficacy, with disease progression observed in most patients [1]. This highlighted the challenges of systemic toxicity and decoupling immune activation from tumor antigens.

Key Takeaways for Researchers

  • Specific Tool Compound: this compound remains a highly specific and well-defined TLR7 agonist for basic research, useful for probing TLR7-specific signaling without confounding TLR8 activation [2].
  • Potent DC Activator: It is a potent inducer of human MoDC maturation, enhancing their capacity to stimulate and polarize Th1 and Th17 T-cell responses [4].
  • Clinical Caution: The clinical history of this compound and similar early TLR7 agonists underscores the need for improved delivery strategies, such as local administration or tumor-targeted formulations, to overcome systemic toxicity and improve efficacy [1].

References

Loxoribine's Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine is a guanosine analogue derivatized at positions N7 and C8 that acts as a potent and selective agonist for TLR7 in both humans and mice, without stimulating TLR8 [1]. The activation of immune cells by this compound is dependent on endosomal maturation [2] [3].

The signaling cascade triggered by this compound binding to TLR7 can be summarized as follows:

G This compound This compound Endosome Endosome This compound->Endosome Endosomal Uptake TLR7 TLR7 Endosome->TLR7 Activation MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 Activates NF_kB NF_kB TRAF6->NF_kB Activates AP1 AP1 TRAF6->AP1 Activates Cytokines Cytokines NF_kB->Cytokines Induces Transcription Interferons Interferons NF_kB->Interferons Induces Transcription AP1->Cytokines Induces Transcription ImmuneResponse ImmuneResponse Cytokines->ImmuneResponse Stimulates Interferons->ImmuneResponse Stimulates

Figure 1: The TLR7 signaling pathway activated by this compound, from endosomal uptake to immune response.

Structurally, TLR7 has two binding sites. Site 1 is highly conserved and binds nucleosides like guanosine or its analogs, including this compound [1]. Occupancy of this site is a key step that enables receptor dimerization and the initiation of downstream signaling.

Functional Consequences of TLR7 Activation

The activation of the TLR7 pathway by this compound induces significant changes in immune cells, particularly in human monocyte-derived dendritic cells (MoDCs). The table below summarizes the key phenotypic and functional changes observed:

Aspect Effect of this compound Experimental Details / Citation
Cell Maturation Markers Upregulation of CD80, CD83, CD40, CD54, CCR7; slight decrease in HLA-DR [3]. Human MoDCs treated for 2 days; analysis by flow cytometry [3].
Cytokine Secretion Increased production of IL-12, IL-23, IL-10, IL-6, TNF-α [3]. Cytokine levels measured in culture supernatants [3].
T-cell Polarization Enhances capability to polarize T-cells towards Th1 and Th17 profiles [3]. Co-culture of this compound-matured DCs with allogeneic T-cells [3].
Anti-Tumor & Adjuvant Activity Significant inhibition of B16 melanoma metastasis in mice; acts as an immunomodulator and adjuvant [2]. Single or multiple injections in mouse models; used with irradiated tumor cells [2].

Experimental Protocols and Research Applications

For researchers aiming to study this compound, established experimental methodologies provide a solid foundation.

  • Validating TLR7 Agonism: You can use HEK-Blue reporter cell lines engineered to express human or mouse TLR7 to confirm the specific activity of this compound, which does not stimulate TLR8 [1].
  • Studying Dendritic Cell Maturation: A common protocol involves generating human monocyte-derived dendritic cells (MoDCs) by culturing adherent peripheral blood mononuclear cells (PBMCs) with GM-CSF and IL-4 for several days. Immature DCs are then treated with this compound (e.g., 1-100 µM) for 24-48 hours to assess maturation markers via flow cytometry and cytokine production via ELISA [3] [4].
  • Confirming Endosomal Dependence: The role of endosomal maturation can be verified by pre-treating cells with endosomal acidification inhibitors like chloroquine or bafilomycin A1. Inhibition of this compound-induced immune responses confirms the dependence on the endosomal pathway [5].

Research and Clinical Context

This compound has been investigated primarily for its anti-tumor and immunomodulatory potential. Preclinical studies showed it could significantly inhibit B16 melanoma lung metastasis in mice and demonstrated synergy with IL-2 [2]. It was also evaluated in clinical trials for advanced cancers and chronic lymphocytic leukemia [2].

However, a phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events, including a transient decrease in lymphocyte count [2]. This highlights a common challenge with systemic administration of TLR agonists—balancing efficacy with toxicity. Consequently, research has shifted towards next-generation approaches like localized delivery and combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to improve the therapeutic window [2].

References

Loxoribine In Vitro Protocol for Dendritic Cell Maturation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the steps for generating and maturing human MoDCs using Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist [1] [2].

  • Step 1: Generate Immature Dendritic Cells from Monocytes

    • Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and positive selection with anti-CD14 microbeads [3].
    • Culture monocytes at a density of (1.56 \times 10^6) cells/mL in complete RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 20 μg/mL gentamicin, 100 U/mL penicillin, 100 μg/mL streptomycin, 50 μM 2-mercaptoethanol, 50 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 50 ng/mL Interleukin-4 (IL-4) [1].
    • Maintain the culture for 6 days to allow differentiation into immature MoDCs. Replenish the medium and cytokines on day 3 [2].
  • Step 2: Activate and Differentiate DCs with this compound

    • On day 6, stimulate the immature MoDCs with 250 μM this compound [2].
    • Continue the culture for an additional 48 hours to induce maturation [1] [2].
  • Step 3: Analyze Mature DC Phenotype and Function

    • After the 48-hour stimulation, harvest the cells for analysis.
    • Confirm maturation by assessing the upregulation of surface markers (CD40, CD54, CD80, CD83, CCR7) via flow cytometry [1] [2].
    • Evaluate cytokine production (IL-12, IL-23, IL-27, IL-10) in the culture supernatant using ELISA [2].
    • Test T-cell stimulatory capability in a mixed leukocyte reaction (MLR) and measure the resulting IFN-γ and IL-17 production from T-cells to confirm Th1 and Th17 polarization [2].

The experimental workflow for this protocol is summarized in the following diagram:

Start Isolate Human CD14+ Monocytes ImmatureDC Culture with: - GM-CSF (50 ng/ml) - IL-4 (50 ng/ml) for 6 days Start->ImmatureDC Stimulate Stimulate with This compound (250 µM) for 48 hours ImmatureDC->Stimulate Analyze Analyze Mature DCs Stimulate->Analyze Phenotype • Flow Cytometry:  CD40, CD80, CD83, CCR7, etc. Analyze->Phenotype Cytokine • ELISA:  IL-12, IL-23, IL-10, etc. Analyze->Cytokine Function • Mixed Leukocyte Reaction • T-cell Polarization Analyze->Function

Expected Experimental Outcomes

The tables below summarize the key phenotypic and functional changes you can expect in MoDCs after treatment with this compound, based on published findings [1] [2].

Table 1: Phenotypic Changes in MoDCs After this compound Treatment (Flow Cytometry)

Marker Expression Change Functional Significance
CD80 Up-regulation Enhanced co-stimulatory signal for T-cell activation.
CD83 Up-regulation Key marker for mature DCs.
CD40 Up-regulation Potentiates Th1 polarization when ligated.
CD54 (ICAM-1) Up-regulation Facilitates cell-cell adhesion during immune synapse formation.
CCR7 Up-regulation Enables migration to lymph nodes.
HLA-DR Slight decrease Presented data shows a slight down-regulation [1].

Table 2: Functional Characteristics of this compound-Matured MoDCs

Parameter Observation Measurement Method
Cytokine Secretion Increased IL-12, IL-23, IL-27, IL-10. No change in IFN-β. ELISA
Allostimulatory Capacity Enhanced T-cell proliferation, even at low DC:T-cell ratios (e.g., 1:80). Mixed Leukocyte Reaction (MLR)
T-cell Polarization Promotes differentiation of naive T-cells into IFN-γ-producing Th1 and IL-17-producing Th17 cells. Co-culture with allogeneic CD4+ T-cells + Cytokine ELISA

Biological Mechanism of Action

This compound functions as a selective TLR7 agonist. The signaling pathway it activates in dendritic cells is detailed below [1]:

This compound This compound (TLR7 Agonist) Endosome Endosomal Uptake This compound->Endosome TLR7 TLR7 Receptor Endosome->TLR7 MyD88 MyD88 Adaptor TLR7->MyD88 IKK_NFkB IKK Complex MyD88->IKK_NFkB MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Translocation IKK_NFkB->NFkB Response Cellular Response NFkB->Response AP1 AP-1 Activation MAPK->AP1 AP1->Response Cytokines Gene Expression: Pro-inflammatory Cytokines (Inexhaustive list) Response->Cytokines Maturation DC Maturation & Th1/Th17 Polarization Response->Maturation

Application Notes for Researchers

  • TLR7 Expression: The study confirming this protocol notes that TLR7 expression on human MoDCs can be controversial and is often low or undetectable in some models. The researchers observed that this compound treatment itself up-regulated the expression of TLR7 in the MoDCs, an effect that was independent of IFN-β production [1] [2].
  • Synergy with CD40 Ligation: The stimulatory effect of this compound on the Th1-polarizing capability of MoDCs was potentiated by CD40 ligation. Consider incorporating CD40L in your T-cell co-culture experiments to maximize this effect [1].
  • Critical Control: Always include appropriate controls, such as immature DCs (cultured with GM-CSF and IL-4 only) and DCs matured with a standard cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2), to benchmark the efficacy of this compound maturation [4].
  • Research Use: this compound is typically labeled "For research use only" [5]. While it has shown anti-tumor and immunomodulatory activity in preclinical models, its clinical development for advanced cancers has been limited due to efficacy and toxicity challenges in clinical trials [6].

References

Loxoribine as an Inducer of Th1 and Th17 Responses

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Loxoribine (7-allyl-7,8-dihydro-8-oxo-guanosine) is a guanosine analogue identified as a selective agonist for Toll-like Receptor 7 (TLR7) [1] [2]. Its activation of the TLR7/MyD88-dependent signaling pathway in innate immune cells leads to the production of key polarizing cytokines by antigen-presenting cells, thereby shaping the adaptive T-cell response towards Th1 and Th17 phenotypes [3] [2].

The diagram below illustrates the signaling pathway and subsequent immunological effects triggered by this compound.

G This compound This compound Endosome Endosome This compound->Endosome  Endosomal Uptake TLR7 TLR7 Endosome->TLR7 MyD88 MyD88 TLR7->MyD88  TIR Domain NFkB NFkB MyD88->NFkB AP1 AP1 MyD88->AP1 Cytokines Cytokines NFkB->Cytokines AP1->Cytokines MoDC_Maturation MoDC_Maturation Cytokines->MoDC_Maturation Th1 Th1 MoDC_Maturation->Th1  IL-12, IL-27 Th17 Th17 MoDC_Maturation->Th17  IL-23

Experimental Data and Observations

The table below summarizes key experimental findings from a study investigating the effect of this compound on human monocyte-derived dendritic cells (MoDCs) [3] [4].

Experimental Aspect Key Findings with this compound (250 μM, 48h)
Phenotypic Maturation Up-regulation of CD40, CD54, CD80, CD83, and CCR7. Slight decrease in HLA-DR expression.
Cytokine Production Increased secretion of IL-12, IL-23, IL-27, and IL-10. No significant modulation of IFN-β.
Allostimulatory Capacity Enhanced proliferation of allogeneic CD4+ T cells, observable even at a low DC:T-cell ratio of 1:80.
T-cell Polarization Co-culture with this compound-treated MoDCs led to CD4+ T cells secreting significantly higher levels of IFN-γ (Th1) and IL-17 (Th17).
TLR7 Expression This compound treatment up-regulated the expression of TLR7 on the MoDCs themselves.

Detailed Experimental Protocol

This protocol outlines the methodology for generating human MoDCs and evaluating the effect of this compound on their maturation and T-cell polarizing capability [3] [4].

Part 1: Generation of Human Monocyte-Derived Dendritic Cells (MoDCs)
  • Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and positive or negative selection kits.
  • Culture Medium: Use RPMI 1640 medium supplemented with 2 mM L-glutamine, 20 μg/ml gentamicin, 100 U/ml penicillin, 100 μg/ml streptomycin, 50 μM 2-mercaptoethanol, and 10% heat-inactivated fetal calf serum (FCS).
  • Differentiation: Culture monocytes at a density of 1-2 x 10^6 cells/ml in the presence of 50 ng/ml recombinant human GM-CSF and 20 ng/ml recombinant human IL-4.
  • Incubation: Maintain the culture for 6 days at 37°C in a 5% CO₂ humidified incubator to generate immature MoDCs. Refresh the medium and cytokines every 2-3 days.
Part 2: this compound Stimulation and DC Maturation
  • Stimulus Preparation: Prepare a stock solution of this compound and use it at a final working concentration of 250 μM.
  • Stimulation: On day 6, harvest the immature MoDCs and stimulate them with 250 μM this compound.
  • Incubation: Continue the culture for an additional 48 hours.
Part 3: Readout and Analysis
  • Phenotypic Analysis (Flow Cytometry): After 48 hours, analyze the cells by flow cytometry to assess the surface expression of maturation markers (e.g., CD40, CD54, CD80, CD83, CCR7, HLA-DR) and TLR7.
  • Cytokine Measurement (ELISA): Collect cell culture supernatants after 48 hours. Measure the concentrations of cytokines (IL-12, IL-23, IL-27, IL-10, IFN-γ, IL-17) using commercial enzyme-linked immunosorbent assay (ELISA) kits.
  • Mixed Leukocyte Reaction (MLR) - Allostimulatory Capacity:
    • Harvest this compound-treated and control MoDCs and irradiate them.
    • Co-culture these MoDCs with allogeneic, naïve CD4+ T cells at various ratios (e.g., from 1:10 to 1:80 DC:T-cell ratio).
    • After 5 days, measure T-cell proliferation using a standard assay like [3H]-thymidine incorporation.
  • T-cell Polarization Assay:
    • Co-culture this compound-treated MoDCs with allogeneic naïve CD4+ T cells for 5-7 days.
    • Re-stimulate the T cells and measure the production of signature cytokines (IFN-γ for Th1; IL-17 for Th17) by ELISA or intracellular cytokine staining.

Application Notes

  • CD40 Ligation Synergy: The Th1-polarizing capability of this compound-treated MoDCs can be further potentiated by simultaneous CD40 ligation [3]. Consider adding soluble CD40L or using a CD40-stimulating antibody in your co-culture system to enhance the effect.
  • Critical Control: Always include a control group of immature MoDCs cultured for the same duration without this compound stimulation for accurate comparison.
  • TLR7 Specificity: The effects of this compound are exclusively mediated via TLR7 [2]. This makes it a valuable tool for specifically studying TLR7-mediated signaling in human immune cells, as opposed to other agonists like R-848 which activate both TLR7 and TLR8.

Research Applications

Understanding and leveraging this compound's effects has significant implications, particularly in the field of oncology and immunotherapy.

  • Cancer Immunotherapy: this compound shows interesting anti-tumor and anti-metastatic activities in preclinical models (e.g., B16 melanoma) [1]. Its ability to promote Th1 and CTL responses is beneficial for breaking tolerance against tumor antigens. It has been explored as an immunomodulator or an adjuvant in tumor therapy [1].
  • Viral Immunity: As a TLR7 agonist, this compound mimics viral ssRNA, making it a useful compound for studying anti-viral immune responses that are driven by the Th1 axis.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or need information on other related agonists, please feel free to ask.

References

loxoribine antitumor activity in mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Loxoribine

This compound is a guanosine derivative and a selective Toll-like receptor 7 (TLR7) agonist [1] [2]. It does not activate other human TLRs, making it a specific immunomodulatory compound [1]. Its primary proposed mechanism for antitumor activity is the stimulation of innate and adaptive immunity, leading to the inhibition of tumor metastasis and serving as an adjuvant for tumor vaccines [3] [2].

Mechanism of Action: TLR7 Signaling

This compound exclusively activates immune cells via TLR7, a receptor located in the endosomal compartment [2] [4]. The following diagram illustrates the signaling cascade triggered by this compound binding to TLR7, which requires endosomal maturation and leads to a potent immune response [2] [4].

g This compound TLR7 Signaling Pathway This compound This compound Endosome Endosome This compound->Endosome TLR7 TLR7 Endosome->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruits NF_kB NF_kB MyD88->NF_kB Activates IRF7 IRF7 MyD88->IRF7 Activates Nucleus Nucleus NF_kB->Nucleus Translocation IRF7->Nucleus Translocation Cytokines Cytokines Nucleus->Cytokines Produces (e.g., IL-12) IFNs IFNs Nucleus->IFNs Produces (Type I IFNs) Immune_Activation Immune_Activation Cytokines->Immune_Activation IFNs->Immune_Activation Antitumor Response\n(NK & T cell activation) Antitumor Response (NK & T cell activation) Immune_Activation->Antitumor Response\n(NK & T cell activation)

Antitumor Efficacy in Mouse Models

This compound has shown promising antitumor effects, particularly in models of melanoma metastasis and when used as a vaccine adjuvant.

Inhibition of B16 Melanoma Lung Metastasis

In a B16 melanoma lung metastasis model, this compound significantly reduced the number of pulmonary tumor nodules [3] [2]. The table below summarizes the key efficacy findings.

Treatment Protocol Tumor Inoculum Efficacy Outcome Reported Mechanism
Single injection (2 mg) on day 3 [3] Not specified Significant inhibition of metastasis [3] Activation of NK and non-NK cell populations [3]
Four injections on alternate days, starting day -1 [3] Not specified 96% inhibition of metastasis [3] Activation of NK and non-NK cell populations [3]
Combination therapy with IL-2 [3] Not specified Significantly greater inhibition than either agent alone [3] Enhanced activation of lymphokine-activated killer (LAK) cells [3]
In NK-deficient beige mice [3] Smaller inocula Partial inhibition of tumor development [3] Activation of non-NK cell effector mechanisms [3]
Adjuvant Activity in Tumor Vaccination

This compound acts as an immunostimulant when combined with tumor vaccines. In a tumor protection model, mice were immunized with irradiated B16 tumor cells combined with this compound before a challenge with live tumor cells [3] [1].

Immunization Component Challenge with Live B16 Cells Protection Outcome
Irradiated tumor cells alone [3] Yes Not protected [3]
This compound alone [3] Yes Not protected [3]
Irradiated tumor cells plus this compound [3] Yes Significantly lower number of lung tumors [3]

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's antitumor activity.

Protocol: B16 Melanoma Lung Metastasis Model

This established protocol evaluates the effect of this compound on inhibiting experimental metastasis [3].

  • Tumor Cell Line: B16 melanoma cells.
  • Animals: Female C57BL/6 mice (e.g., 6-8 weeks old).
  • Tumor Inoculation: Inject B16 cells intravenously (e.g., ( 2.5 \times 10^5 ) cells per mouse) via the tail vein on day 0.
  • This compound Formulation: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute in sterile PBS or saline immediately before administration. The final concentration of DMSO in the injectate should be ≤1% [1].
  • Dosing Regimens:
    • Single-Dose Protocol: Administer a single 2 mg dose of this compound per mouse via subcutaneous or intraperitoneal injection on day 3 post-tumor inoculation [3].
    • Multi-Dose Protocol (Optimal): Administer 2 mg of this compound per mouse on days -1, +1, +3, and +5 relative to tumor inoculation (day 0) [3].
  • Combination with IL-2: Co-administer recombinant IL-2 intraperitoneally according to your standard protocol (e.g., 10,000 IU twice daily for 4-5 days) [3].
  • Endpoint and Analysis:
    • Nodule Counting: Sacrifice mice 14-21 days after tumor inoculation. Excise the lungs, rinse in PBS, and fix in Bouin's solution for 24 hours to distinguish white tumor nodules from the yellowish lung tissue. Count the surface metastases manually under a dissecting microscope [3].
    • Statistical Analysis: Compare the mean number of lung nodules in treated groups versus the control group using an unpaired t-test or one-way ANOVA.
Protocol: Adjuvant Activity in Tumor Vaccination

This protocol tests this compound's ability to enhance the protective immunity induced by a tumor cell vaccine [3].

  • Vaccine Preparation: Harvest B16 melanoma cells in the log growth phase. Irradiate the cells (e.g., 100 Gy) to render them non-proliferative. Confirm the loss of proliferative capacity by a trypan blue exclusion assay. Resuspend the irradiated cells in PBS [3].
  • Animals and Immunization: Use C57BL/6 mice. Immunize mice subcutaneously with:
    • Experimental Group: ( 1 \times 10^6 ) irradiated B16 cells mixed with 100 µg of this compound [3].
    • Control Groups: Irradiated cells alone, this compound alone, or a vehicle control.
  • Tumor Challenge: Two weeks after immunization, challenge mice intravenously with a low dose (e.g., ( 1 \times 10^5 )) of live, non-irradiated B16 cells.
  • Endpoint and Analysis:
    • Sacrifice mice 14-21 days post-challenge.
    • Isolate lungs and count surface metastases as described in the previous protocol.
    • Compare the number of lung tumors across different groups to assess the vaccine's protective efficacy.

Critical Considerations for Application

  • Tumor Model and Inoculum Size: The antitumor efficacy of this compound is highly dependent on the tumor burden. Protection was consistently observed only when smaller tumor inocula were used [3]. Its efficacy against large, established tumors may be limited.
  • Dual Role of TLR7 in Cancer: TLR7 signaling can have paradoxical effects. While it boosts antitumor immunity, stimulation of TLR7 expressed directly on certain tumor cells (e.g., lung, pancreatic cancer) can promote their survival, proliferation, and resistance to chemotherapy [5]. Prior to application, check the TLR7 expression profile on your tumor cell line of interest.
  • Formulation and Stability:
    • Solubility: Soluble in DMSO (up to 25 mg/mL) [1].
    • Storage: Supplied as a solid. Store the powder desiccated at +4°C. Solutions in DMSO can be stored at -20°C for up to 3 months [1].
    • In Vivo Dosing: For animal studies, dilute the DMSO stock in saline or PBS immediately before use, ensuring the final DMSO concentration is minimal.

Conclusion and Future Perspectives

This compound is a valuable tool for researchers investigating TLR7-mediated antitumor immunity. Its robust activity as a vaccine adjuvant and in metastasis models, combined with its well-defined mechanism, supports its use in preclinical immuno-oncology studies. Future work may explore its potential in novel delivery systems, such as nanoplatforms that combine it with other therapeutic modalities [6].

References

Mechanism of Action and Rationale for Combination

Author: Smolecule Technical Support Team. Date: February 2026

The synergistic effect of loxoribine and IL-2 arises from their complementary actions on innate and adaptive immune cells.

  • This compound as a TLR7 Agonist: this compound is a guanosine analog that acts as a specific agonist for Toll-like receptor 7 (TLR7) [1]. TLR7 activation triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, which in turn stimulate natural killer (NK) cells and dendritic cells (DCs) [1].
  • Priming for IL-2 Response: A key mechanism is the ability of this compound to upregulate the alpha chain (CD25) of the IL-2 receptor on NK cells and other cytolytic precursor cells [2] [3]. Cells pre-treated with this compound express higher levels of the high-affinity IL-2 receptor, making them more responsive to subsequent IL-2 stimulation. This "priming" allows for enhanced cell proliferation and cytolytic activity even with suboptimal doses of IL-2 [2].
  • IL-2's Effector Functions: IL-2 is a potent cytokine that promotes the expansion and activity of cytotoxic T cells and NK cells. It signals through the JAK-STAT, MAPK, and PI3K-AKT pathways, driving cell proliferation and enhancing cytotoxic functions [4] [5] [6].

The following diagram illustrates the synergistic signaling pathways activated by this compound and IL-2 in an immune cell (e.g., an NK cell):

G Lox This compound TLR7 TLR7 Lox->TLR7 NFkB NF-κB TLR7->NFkB CD25 Upregulation of    IL-2Rα (CD25) TLR7->CD25 Direct Effect Cytokines Type I IFN &    Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->CD25 Indirect IL2R High-Affinity    IL-2 Receptor CD25->IL2R Components IL2 IL-2 IL2->IL2R Jak JAK1/JAK3    Activation IL2R->Jak STAT5 STAT5    Phosphorylation    & Dimerization Jak->STAT5 Prolif Gene Transcription:    Cell Proliferation,    Enhanced Cytotoxicity STAT5->Prolif

Summary of Preclinical Efficacy Data

The combination of this compound and IL-2 has demonstrated superior efficacy over either agent alone in multiple preclinical tumor models. The table below summarizes key quantitative findings from these studies.

Tumor Model Treatment Groups Key Findings Reference

| B16 Melanoma Metastasis | • this compound (single 2 mg dose) • this compound (four alternate-day doses) • IL-2 • Lox + IL-2 | • Single Lox dose: Significant inhibition (day 3) • Four Lox doses: 96% inhibitionLox + IL-2: Greatest inhibition, superior to single agents | [7] | | Murine Splenocyte Assays (in vivo) | • this compound (3 mg/mouse) • IL-2 (10,000 U, twice daily) • Lox + IL-2 | • Lox: Enhanced NK activity within 6h, lasted >96h • Lox + IL-2: Cytolytic activity exceeded the algebraic sum of individual agents • Best when Lox administered 24h before IL-2 | [3] | | Murine Splenocyte Assays (in vitro) | • this compound (50-150 µM) • IL-2 (10 U/mL) • Lox + IL-2 | • Lox alone: Enhanced NK activity, peaked at 10h, faded by 24h • Lox + IL-2: Prolonged & enhanced cytolytic activity • Max effect when both added at culture start | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments evaluating the combination of this compound and IL-2, adaptable for research purposes.

Protocol 1: In Vitro NK Cell Activation and Cytotoxicity Assay

This protocol assesses the synergistic effect of this compound and IL-2 on activating natural killer cells and enhancing their tumor-killing capacity.

  • 1. Cell Preparation: Isplicate murine splenocytes from C57BL/6 mice (or human PBMCs from healthy donors) using standard density gradient centrifugation. Suspend cells in complete RPMI-1640 medium.
  • 2. Treatment and Culture:
    • This compound Only Group: Culture cells with 50-150 µM this compound [2].
    • IL-2 Only Group: Culture cells with a sub-optimal concentration of IL-2 (e.g., 10 U/mL) [2].
    • Combination Group: Culture cells with both this compound and IL-2 at the above concentrations. For optimal results, add both agents at the beginning of the culture period [2].
    • Control Group: Culture cells with medium alone.
    • Incubate cells for 10 hours to assess early NK activity or for 48-96 hours to assess LAK (Lymphokine-Activated Killer) activity [2].
  • 3. Cytotoxicity Measurement: After incubation, harvest effector cells. Use a standard 4-hour Chromium-51 (⁵¹Cr) Release Assay.
    • Label target cells (e.g., YAC-1 for murine NK, K562 for human NK) with Na₂⁵¹CrO₄.
    • Co-culture effector and target cells at various Effector:Target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
    • Measure ⁵¹Cr released into the supernatant using a gamma counter.
    • Calculate % Specific Lysis = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) × 100.
  • 4. Data Analysis: Compare the specific lysis across treatment groups. The combination group is expected to show significantly higher cytotoxicity than either single agent group.
Protocol 2: In Vivo Evaluation in a Tumor Metastasis Model

This protocol outlines the use of the B16 melanoma lung metastasis model to test the anti-tumor efficacy of the combination therapy.

  • 1. Tumor Inoculation: Inject B16 melanoma cells intravenously into C57BL/6 mice (e.g., 2.5×10⁵ cells/mouse) to establish a lung metastasis model [7].
  • 2. Treatment Regimen:
    • This compound Administration: Inject this compound intravenously. A dose of 2-3 mg per mouse is effective [3] [7].
    • Dosing Schedule:
      • For prophylaxis: Administer four injections on alternate days, starting one day before tumor inoculation [7].
      • For therapy: A single injection can be effective as late as day 3 after tumor inoculation [7].
    • IL-2 Administration: Administer recombinant IL-2 intraperitoneally. A common regimen is 25,000 U per injection [3].
    • Combination Therapy: Administer this compound 24 hours before the first dose of IL-2 for optimal priming [3].
  • 3. Endpoint and Analysis:
    • Sacrifice mice 14-21 days after tumor inoculation.
    • Harvest lungs and count the number of surface metastatic nodules.
    • The combination therapy should result in a statistically significant reduction in lung tumor nodules compared to all other groups.
Protocol 3: Immune Cell Profiling by Flow Cytometry

This protocol is used to monitor immunomodulatory effects, such as IL-2 receptor upregulation, in response to therapy.

  • 1. Cell Sampling: Collect splenocytes from treated mice (from Protocol 2) or harvest cells from in vitro cultures (from Protocol 1).
  • 2. Staining and Analysis:
    • Prepare a single-cell suspension and stain with fluorescently labeled antibodies.
    • Key Antibody Panel: Anti-NK1.1 (or CD56 for human), Anti-CD3, Anti-CD25 (IL-2Rα), Anti-CD122 (IL-2Rβ).
    • Use flow cytometry to analyze changes in the percentage and mean fluorescence intensity (MFI) of CD25 on NK cells (e.g., NK1.1+ CD3- in mice) and T cell subsets.
    • An increase in CD25 MFI in the this compound-treated groups indicates successful priming.

Advanced Application in a Nanoplatform

Recent research demonstrates the translation of this combination into a sophisticated delivery system. A 2025 study designed a multifunctional nanoplatform, IR@BP-L, which co-delivers a photosensitizer for photodynamic therapy (PDT) and this compound [8].

  • Mechanism: The nanosystem accumulates in tumors. Upon near-infrared light irradiation, it generates reactive oxygen species to induce pyroptosis (a highly inflammatory form of cell death) in tumor cells. Simultaneously, this compound is released in the acidic tumor microenvironment [8].
  • Synergistic Outcome: PDT-induced pyroptosis releases tumor antigens, while this compound acts as an adjuvant to stimulate dendritic cell maturation. This creates a powerful in situ vaccination effect, reversing immunosuppression and potentiating a systemic T-cell-mediated anti-tumor response [8]. This innovative strategy highlights the potential of integrating this compound-IL-2 principles with other modalities.

Key Considerations for Protocol Design

  • Timing is Critical: The priming effect of this compound is transient. For maximal synergy, IL-2 should be administered 24 hours after this compound in vivo [3]. In vitro, adding both agents at the culture initiation works best [2].
  • Dose Optimization: While this compound is effective at 50-150 µM in vitro and 2-3 mg/mouse in vivo, dose-response curves should be established for new experimental systems [2] [3] [7].
  • Control Experiments: Include groups for single agents and vehicle control. To confirm the role of NK cells, include a group where NK cells are depleted using antibodies like anti-asialo GM1 or anti-NK1.1 [3] [7].

References

Comprehensive Application Notes and Protocols: Loxoribine-Induced Differentiation of Human Monocyte-Derived Dendritic Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Monocyte-Derived Dendritic Cells and Loxoribine

Monocyte-derived dendritic cells (moDCs) represent a critical cell model in immunological research and therapeutic development, serving as a convenient and reproducible platform for studying human dendritic cell biology. These cells are typically generated through in vitro differentiation of peripheral blood monocytes using granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). The resulting immature DCs can be further matured using various stimuli to achieve specific functional characteristics. Their significance extends from basic immunological research to clinical applications, particularly in cancer immunotherapy and vaccine development, where they are used as cellular adjuvants to prime antigen-specific T-cell responses.

This compound (7-allyl-7,8-dihydro-8-oxo-guanosine) is a selective guanosine analog Toll-like receptor 7 (TLR7) agonist that has demonstrated significant potential in modulating dendritic cell function. TLR7 is an intracellular pattern recognition receptor that recognizes single-stranded RNA, and its activation triggers signaling cascades that lead to dendritic cell maturation and enhanced immunostimulatory capacity. This compound's specific engagement with TLR7 induces a unique maturation profile in moDCs characterized by enhanced expression of co-stimulatory molecules and production of key polarizing cytokines. This targeted activation makes this compound an attractive tool for experimental immunology and developing DC-based immunotherapies that require precise control over the resulting T-cell polarization patterns.

Monocyte-Derived Dendritic Cell Generation Protocol

Monocyte Isolation Techniques

The initial step in generating moDCs involves the isolation of monocytes from peripheral blood mononuclear cells (PBMCs). Multiple methods exist for monocyte purification, each with distinct advantages and limitations:

Table 1: Comparison of Monocyte Isolation Methods from PBMCs

Method Cell Viability Monocyte Purity Lymphocyte Depletion Technical Considerations
Cold-aggregation ~95% Poor (non-significant enrichment) Non-significant (p>0.05) Simple, low-cost; poor purity
Percoll Gradient ~50% Significant reduction in lymphocytes (p≤0.05) Moderate Moderate purity, low viability
Magnetic Beads Cell-Enrichment >95% High purity with significant lymphocyte depletion (p≤0.005) Excellent High viability and purity; requires specialized equipment

Among these methods, magnetic beads cell-enrichment demonstrates superior performance with cell viability higher than 95% and significant lymphocyte depletion (p≤0.005) compared to other techniques [1] [2]. This method typically employs negative selection using antibody cocktails targeting non-monocyte populations (CD2, CD3, CD19, CD20, CD56, CD66b, CD123, and glycophorin A), preserving monocyte function and viability.

Monocyte Differentiation and Culture Optimization

Following isolation, monocytes require specific culture conditions to differentiate into dendritic cells:

  • Culture Medium: RPMI-1640 medium supports optimal moDC differentiation as demonstrated by increased CD209 expression and lower CD14 levels compared to other media [1] [2].

  • Cytokine Concentration: 500 IU/mL of both GM-CSF and IL-4 generates moDCs with superior differentiation based on phenotypic markers [1]. Some protocols utilize 40 ng/mL of each cytokine with comparable results [3].

  • Culture System: Semi-adherent culture conditions in flat-bottom tissue culture plates promote better differentiation than round-bottom polystyrene tubes [2].

  • Serum Sources: Serum sources (fetal bovine serum vs. human serum) show no significant influence on culture performance [1] [2]. For clinical applications, serum-free media such as X-VIVO 15, AIM-V, or CellGro provide viable alternatives without animal components [3] [4].

The typical differentiation period spans 5-7 days, after which immature moDCs can be matured using various stimuli including this compound.

This compound Effects on Monocyte-Derived Dendritic Cells

Phenotypic and Functional Changes

This compound induces a distinct maturation signature in moDCs that differs from other maturation agents. When applied to immature moDCs at 250 μM for 48 hours, this compound triggers comprehensive maturation characterized by both phenotypic and functional changes:

Table 2: this compound-Induced Effects on Human Monocyte-Derived Dendritic Cells

Parameter Effects of this compound (250 μM, 48 hours) Functional Significance
Surface Markers Upregulation of CD40, CD54, CD80, CD83, CCR7 Enhanced T-cell co-stimulation and lymph node homing capability
Cytokine Production Increased IL-12, IL-23, IL-27, IL-10; no effect on IFN-β Th1 and Th17 polarization capability
Allostimulatory Capacity Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80) Improved antigen presentation efficiency
T-cell Polarization Stimulated Th1- and Th17-polarizing capability Direction of specific adaptive immune responses
TLR7 Expression Up-regulation of TLR7 expression Potential positive feedback mechanism

This compound-treated moDCs demonstrate a unique cytokine profile characterized by simultaneous increase in both pro-inflammatory (IL-12, IL-23, IL-27) and regulatory (IL-10) cytokines [5]. This distinctive pattern differs from the cytokine profiles induced by other TLR agonists and contributes to this compound's specific Th1/Th17 polarizing capability.

Enhanced T-Cell Stimulation Capacity

A critical functional outcome of this compound-induced maturation is the significant enhancement of the moDCs' ability to stimulate T-cell responses. This compound-treated moDCs induce stronger proliferation of allogeneic CD4+ T cells even at very low DC:T-cell ratios (1:80) compared to control moDCs [5]. Furthermore, CD4+ T cells co-cultured with this compound-matured moDCs secrete significantly higher levels of both IL-17 and IFN-γ, indicating Th1 and Th17 polarization. This polarizing capability is further potentiated by CD40 ligation, suggesting synergistic signaling between TLR7 and CD40 pathways in shaping the subsequent adaptive immune response [5].

Detailed Experimental Protocols

Protocol for moDC Generation and this compound Treatment

Materials:

  • Ficoll-Hypaque density gradient medium
  • Human monocyte enrichment kit (EasySep, Stemcell Tech.)
  • RPMI-1640 medium
  • Recombinant human GM-CSF and IL-4
  • This compound (250 μM working concentration)
  • 6- or 12-well flat-bottom tissue culture plates
  • Flow cytometry antibodies: CD14, CD209, CD3, CD40, CD80, CD83, CCR7

Procedure:

  • PBMC Isolation:

    • Collect peripheral blood from healthy donors in EDTA-containing tubes.
    • Separate PBMCs using Ficoll-Hypaque density gradient centrifugation at 1200 × g for 20 minutes at room temperature.
    • Collect the interface layer containing PBMCs and wash twice with PBS.
  • Monocyte Enrichment:

    • Use magnetic beads cell-enrichment for negative selection of monocytes from PBMCs according to manufacturer's instructions.
    • Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum or human serum, 500 IU/mL GM-CSF, and 500 IU/mL IL-4.
    • Seed cells at 1-2 × 10^6 cells/mL in flat-bottom tissue culture plates.
    • Incubate at 37°C in 5% CO₂ for 5-7 days to generate immature moDCs.
  • This compound Treatment:

    • On day 5-7, harvest immature moDCs and confirm immature phenotype (CD14low, CD209+).
    • Resuspend cells at 1 × 10^6 cells/mL in fresh culture medium containing 250 μM this compound.
    • Culture for an additional 48 hours under the same conditions.
    • Harvest cells for analysis or functional assays.

Quality Control:

  • Monitor cell viability using trypan blue exclusion, maintaining >95% viability.
  • Confirm monocyte purity post-isolation using flow cytometry (CD14+ cells >90%).
  • Verify immature DC phenotype before this compound treatment (CD14low, CD209+).
  • Assess maturation post-loxoribine treatment (increased CD83, CD80, CD86).
Functional Assay Protocols

Mixed Leukocyte Reaction (MLR):

  • Harvest this compound-matured moDCs and irradiate (3000 rad) or treat with mitomycin C (25 μg/mL for 30 minutes).
  • Co-culture titrated numbers of moDCs with allogeneic CFSE-labeled CD4+ T cells (1:10 to 1:160 ratios) in round-bottom 96-well plates.
  • After 5-6 days, analyze T-cell proliferation by CFSE dilution using flow cytometry.
  • Measure cytokine production (IL-17, IFN-γ) in supernatants by ELISA.

Phagocytosis Assay:

  • Harvest immature and this compound-matured moDCs.
  • Incubate cells with FITC-dextran (1 mg/mL) for 1 hour at 37°C.
  • Include control samples at 4°C to measure background binding.
  • Wash cells extensively with cold PBS and analyze FITC uptake by flow cytometry.
  • Calculate phagocytic index as: MFI at 37°C / MFI at 4°C.

Cytokine Measurement:

  • Culture this compound-matured moDCs (1 × 10^6 cells/mL) for 24 hours.
  • Collect supernatants and analyze for IL-12p70, IL-23, IL-27, IL-10, and other cytokines using multiplex bead arrays or ELISA.
  • For intracellular cytokine staining, add brefeldin A (10 μg/mL) during the last 4-6 hours of culture, then fix, permeabilize, and stain cells for flow cytometry analysis.

Mechanism and Signaling Pathways

TLR7 Signaling and Dendritic Cell Maturation

This compound activates moDCs through its specific agonism of Toll-like receptor 7 (TLR7), initiating a signaling cascade that culminates in dendritic cell maturation and enhanced immunostimulatory capacity. TLR7 is primarily localized in endosomal compartments and recognizes single-stranded RNA and guanosine analogs like this compound. The downstream signaling events following TLR7 engagement include:

G cluster_pathway TLR7 Signaling Pathway cluster_outcomes Functional Outcomes This compound This compound TLR7 TLR7 This compound->TLR7 Endosomal Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK IRAK MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 Phosphorylation NFkB NFkB TRAF6->NFkB IKK Activation IRF7 IRF7 TRAF6->IRF7 Activation Cytokines Cytokines NFkB->Cytokines Transcription Surface Surface NFkB->Surface Gene Expression IRF7->Cytokines Transcription

The diagram above illustrates the sequential signaling events triggered by this compound binding to TLR7. This signaling cascade results in the activation of two key transcription factor families: NF-κB and IRF7, which coordinately regulate the expression of genes encoding proinflammatory cytokines and co-stimulatory molecules essential for DC maturation and T-cell priming.

TLR7 Expression Regulation

Interestingly, this compound treatment not only activates TLR7 signaling but also up-regulates TLR7 expression itself in moDCs, potentially creating a positive feedback loop that amplifies the maturation signal [5]. This phenomenon represents a unique aspect of this compound's mechanism compared to other TLR agonists. Furthermore, TLR9 expression in immune cells is increased by type I interferon stimulation (IFN-β), which enhances cellular responsiveness to TLR9 ligands [6]. While similar regulation may occur for TLR7, this compound's specific effect on TLR7 expression appears to be a distinctive property that contributes to its potent DC-maturing activity.

Application in Research and Therapeutic Development

Research Applications

This compound-matured moDCs serve as valuable tools in various research contexts:

  • T-cell Polarization Studies: The unique Th1- and Th17-polarizing capability of this compound-matured moDCs makes them ideal for investigating the mechanisms underlying T-helper cell differentiation [5]. Researchers can utilize these cells to study the specific cytokine and co-stimulatory requirements for driving distinct T-cell lineages.

  • Vaccine Development: moDCs matured with this compound represent promising candidates for DC-based vaccines, particularly against intracellular pathogens and tumors where Th1 responses are protective. The enhanced IL-12 production supports the development of cell-mediated immunity essential for combating such diseases.

  • Comparative Maturation Studies: this compound provides a specific TLR7-mediated maturation stimulus that can be compared with other maturation agents (LPS, CD40L, cytokine cocktails) to dissect the contributions of different signaling pathways to DC function [7]. This allows researchers to tailor DC properties for specific applications.

Therapeutic Considerations

For clinical applications, several factors must be considered when using this compound for DC maturation:

  • Serum-Free Culture Systems: For therapeutic DC production, serum-free media such as X-VIVO 15 or AIM-V are recommended to avoid the risks associated with animal serum, including potential immune reactions and pathogen transmission [3] [4]. These media support efficient moDC generation and this compound-induced maturation while complying with good manufacturing practice (GMP) requirements.

  • Quality Control Parameters: Critical quality attributes for this compound-matured therapeutic moDCs include:

    • Phenotype: High CD83, CD86, HLA-DR expression
    • Cytokine secretion: IL-12p70 production capacity
    • Functional capacity: T-cell stimulatory ability in MLR
    • Purity: Minimal contamination with undifferentiated monocytes or lymphocytes
    • Viability: >90% post-maturation viability
  • Potency Assays: Standardized assays to measure the Th1/Th17 polarizing capacity of this compound-matured moDCs are essential for correlating product characteristics with clinical outcomes. These may include antigen-specific T-cell activation assays and cytokine profiling of responder T cells.

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Low Monocyte Purity: If monocyte purity is suboptimal after magnetic enrichment, consider increasing the antibody cocktail concentration or extending incubation time. Alternatively, combine negative selection with a brief adherence step (1 hour at 37°C) to remove residual lymphocytes.

  • Variable Maturation Response: If this compound-induced maturation is inconsistent between donors:

    • Titrate this compound concentration (100-500 μM) to establish optimal dose for specific donor cells
    • Extend maturation time to 72 hours for slower-responding donors
    • Confirm TLR7 expression on immature moDCs by flow cytometry
  • Reduced Viability Post-Maturation: If cell viability drops significantly after this compound treatment:

    • Reduce this compound concentration or exposure time
    • Add cytoprotective agents such as N-acetylcysteine (1-2 mM)
    • Ensure adequate cell density (maintain at least 0.5 × 10^6 cells/mL during maturation)
Optimization Guidelines
  • Donor Variability: Account for inherent donor-to-donor variability in response to this compound by testing multiple donors in experimental studies. Pre-screen donors for TLR7 responsiveness if feasible.

  • Combination Strategies: Consider combining this compound with other maturation agents to achieve synergistic effects. For instance, the addition of CD40 ligation to this compound treatment further potentiates Th1 polarization capability [5].

  • Timing Considerations: The timing of this compound addition can influence the resulting DC phenotype. Adding this compound during the final 48 hours of a 7-day culture protocol typically yields optimal maturation while maintaining high viability.

Conclusion

This compound represents a valuable tool for generating functionally specialized monocyte-derived dendritic cells with enhanced Th1- and Th17-polarizing capacity. Through its specific agonism of TLR7, this compound induces a maturation program characterized by upregulation of co-stimulatory molecules, production of polarizing cytokines (IL-12, IL-23, IL-27), and enhanced T-cell stimulatory capacity. The detailed protocols provided in this document enable researchers to consistently generate this compound-matured moDCs for both basic research and therapeutic applications. As DC-based immunotherapies continue to evolve, this compound offers a targeted approach to tailor DC properties for specific immunological requirements, particularly in applications where robust Th1 and Th17 responses are desired.

References

Application Notes: Loxoribine for Inhibition of B16 Melanoma Metastasis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog with potent immunomodulatory properties. Its anti-metastatic activity against B16 melanoma is primarily mediated through the selective activation of Toll-like receptor 7 (TLR7) [1]. The signaling cascade involves the recruitment of the adaptor protein MyD88, leading to the induction of a pro-inflammatory immune response [1]. This activation occurs within endosomal/lysosomal compartments, a mode of action shared with TLR8 and TLR9, placing it within a distinct functional subgroup of the TLR family [1].

The subsequent immune activation engages multiple effector mechanisms. This compound exhibits adjuvant activity for B cells, activates Natural Killer (NK) cells, and enhances the generation of lymphokine-activated killer (LAK) cells by interleukin-2 (IL-2) [2] [3]. The diagram below illustrates the core signaling pathway and subsequent immune activation.

G This compound This compound Endosome Endosome This compound->Endosome Internalization TLR7 TLR7 Endosome->TLR7 Activates MyD88 MyD88 TLR7->MyD88 Recruits NFkB NFkB MyD88->NFkB Signals to Cytokines Cytokines NFkB->Cytokines Induces NK_Cell NK_Cell Cytokines->NK_Cell Activates LAK_Cell LAK_Cell Cytokines->LAK_Cell Promotes Metastasis_Inhibition Metastasis_Inhibition NK_Cell->Metastasis_Inhibition Mediates LAK_Cell->Metastasis_Inhibition Mediates

Efficacy and Key Findings

Experimental data from the B16 melanoma lung metastasis model reveals that this compound can significantly inhibit the formation of pulmonary tumors. The efficacy is dependent on the treatment schedule and the synergy with other immunotherapeutic agents.

Table 1: Summary of this compound Efficacy in B16 Melanoma Metastasis Models

Treatment Protocol Efficacy Outcome Reported Significance Key Findings
Single Injection (2 mg, day 3 post-tumor) Significant inhibition of metastasis Not specified Single injection showed activity, but was less effective than multiple dosing [2] [3].
Multiple Injections (4 injections, 2 mg, alternate days starting day -1) 96% inhibition of metastasis Greatest inhibition Prophylactic and early multiple dosing is most effective [2] [3].
This compound + IL-2 Significantly greater inhibition than single agents p < 0.05 (implied) Combination therapy showed synergistic anti-metastatic effects [2] [3].
Adjuvant with Tumor Vaccine (Irradiated B16 cells + this compound) Significant reduction in lung tumors p < 0.05 (implied) No protection with vaccine or this compound alone; clear dose response for both components [2] [3].
Activity in NK-Depleted/Deficient Mice Partial inhibition of tumor development Protection seen only with smaller tumor inocula Suggests involvement of both NK and non-NK cell effector mechanisms [2] [3].

The experimental workflow for evaluating this compound in a lung metastasis model typically follows a standardized procedure, as outlined below.

G Cell_Prep Cell_Prep Tail_Vein_Injection Tail_Vein_Injection Cell_Prep->Tail_Vein_Injection Inject Treatment Treatment Tail_Vein_Injection->Treatment Incubation Incubation Treatment->Incubation ~14-21 days Lung_Collection Lung_Collection Incubation->Lung_Collection Euthanize Metastasis_Quantification Metastasis_Quantification Lung_Collection->Metastasis_Quantification B16_F10_Cells B16_F10_Cells B16_F10_Cells->Cell_Prep Harvest & Count C57BL_Mice C57BL_Mice C57BL_Mice->Tail_Vein_Injection This compound This compound This compound->Treatment Administer (e.g., i.p.) Lung_Foci Lung_Foci Lung_Foci->Metastasis_Quantification Count

Detailed Experimental Protocols

B16-F10 Cell Culture and Preparation
  • Cell Line: Use the murine B16-F10 melanoma cell line, a highly metastatic subclone selected through successive rounds of in vivo lung colonization [4] [5].
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 4 mM L-glutamine, 1.5 g/L NaHCO₃, 4.5 g/L glucose, and 1.0 mM sodium pyruvate. Incubate at 37°C in a humidified 5% CO₂ atmosphere [4].
  • Harvesting for Injection: Grow cells to approximately 70-80% confluence. Harvest using a standard trypsin-EDTA protocol or Accutase passaging solution [4] [5]. Resuspend the cell pellet in serum-free RPMI-1640 or PBS. Keep the cell suspension on ice until injection to maintain viability [5].
  • Quality Control: Determine cell density and viability (should be >90%) using trypan blue exclusion and a hemocytometer [6] [5]. Adjust the concentration to the desired density for injection.
In Vivo Lung Metastasis Model
  • Animals: Female C57BL/6 mice (6-8 weeks old), 5-10 mice per experimental group. Allow mice to acclimate for several days prior to the experiment [5].
  • Tail Vein Injection:
    • Place a mouse in a suitable restrainer, ensuring the tail is accessible.
    • Gently clean the tail with an alcohol pad to improve vein visibility. Application of mild heat (e.g., a heat lamp) can help dilate the vein.
    • Using a 1 ml syringe with a 27-30 gauge needle, draw up the required volume of cell suspension (e.g., 250 µl containing 0.25-0.5 million B16-F10 cells) [5].
    • Insert the needle parallel to and into one of the lateral tail veins. A successful insertion is characterized by easy, non-resistant flow of the solution and clearing of the blood vessel.
    • Slowly inject the cell suspension. After injection, remove the needle and apply light pressure to the site with gauze to achieve hemostasis [5].
This compound Treatment Protocols

Based on the literature, the following dosing regimens have proven effective:

  • Therapeutic Monotherapy: A single intraperitoneal (i.p.) injection of 2 mg this compound per mouse can be effective when administered as late as day 3 after tumor cell injection [2] [3].
  • Optimal Prophylactic/Therapeutic Schedule: For maximum inhibition (96%), administer four injections of 2 mg this compound per mouse via i.p. route on alternate days, starting the day before tumor cell challenge (days -1, 1, 3, 5) [2] [3].
  • Combination Therapy with IL-2: Co-administer this compound with recombinant IL-2. Both agents are active alone, but the combination produces significantly greater inhibition of metastasis [2] [3].
  • Adjuvant for Tumor Vaccines: Immunize mice with irradiated (non-viable) B16 tumor cells mixed with this compound. A clear dose-response is seen for both the vaccine and this compound [2] [3].
Data Collection and Analysis
  • Terminal Endpoint: Euthanize mice 14-21 days post-tumor injection using a certified method (e.g., CO₂ asphyxiation followed by cervical dislocation) [5].
  • Lung Collection and Analysis: Carefully resect the lungs. The surface metastatic foci appear as black pigmented nodules.
  • Quantification of Metastasis: Count the number of surface lung foci under a dissecting microscope. Present the data as the mean number of foci per lung ± standard error for each group [5].
  • Statistical Analysis: Compare the number of metastatic foci between treated and control groups using an appropriate statistical test, such as an unpaired t-test or one-way ANOVA, with a significance level of p < 0.05.

Research Applications and Synergistic Therapies

This compound's immunomodulatory profile makes it suitable for several research applications, particularly in combination with other modalities.

Table 2: Potential Research Applications of this compound in Cancer Immunotherapy

Application Rationale and Experimental Support
Immunomodulator Directly activates innate immunity via TLR7, boosting NK cell activity and LAK cell generation, creating a hostile environment for metastatic cells [2] [3].
Vaccine Adjuvant When co-administered with irradiated tumor cell vaccines, it elicits a potent, protective immune memory response, preventing tumor outgrowth upon live cell challenge [2] [3].
Combination with Cytokine Therapy Synergistic effects with IL-2 suggest utility in combination with other cytokines to enhance anti-tumor efficacy [2] [3].
Component of Multi-modal Therapy Its unique mechanism (TLR7 activation) makes it a candidate for combination with other immunotherapies, chemotherapy, or targeted agents to overcome resistance [2] [7].

Concluding Remarks

This compound represents a valuable tool for investigating TLR7-mediated anti-cancer immunity and metastasis suppression. Its efficacy, particularly when used in a prophylactic setting or as a vaccine adjuvant, highlights the importance of engaging the innate immune system to combat metastatic disease. Researchers should consider its synergistic potential with other immunotherapeutic agents like IL-2 to achieve maximal therapeutic benefit. The protocols outlined herein provide a foundation for evaluating this compound and similar immunomodulators in preclinical models of melanoma metastasis.

References

Comprehensive Application Notes and Protocols: Loxoribine-Induced Enhancement of Natural Killer Cell Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Loxoribine and NK Cell Immunotherapy

Natural Killer (NK) cells represent a critical component of the innate immune system, possessing the unique ability to recognize and eliminate malignant or virally infected cells without prior sensitization. Their significance in cancer immunotherapy has grown substantially due to their favorable safety profile compared to T-cell therapies, with lower risks of severe side effects such as cytokine release syndrome and graft-versus-host disease [1]. This compound (7-allyl-8-oxoguanosine), a disubstituted guanine ribonucleoside, has emerged as a potent immunostimulatory compound that directly enhances NK cell activity and primes cytolytic precursor cells for activation by interleukin-2 (IL-2) [2]. This application note provides a comprehensive methodological framework for researching this compound's effects on NK cells, encompassing detailed protocols, mechanistic insights, and practical applications for drug development professionals.

The therapeutic potential of NK cells extends beyond their native cytotoxicity, as they can be engineered to express chimeric antigen receptors (CARs), further enhancing their efficacy and broadening their applicability to include solid tumors [1]. However, the clinical translation of NK cell therapies depends on robust protocols for isolation, expansion, and activation—areas where this compound demonstrates significant potential as an immunostimulatory adjuvant. Research indicates that this compound enhances NK cell activity through multiple mechanisms, including upregulation of IL-2 receptor expression and induction of key cytokines, particularly type I interferons (IFN-α/β) [3] [4].

Mechanism of Action and Key Cytokine Interactions

Molecular Mechanisms of NK Cell Activation by this compound

This compound functions as a potent immunostimulant through several interconnected molecular mechanisms that collectively enhance NK cell activity:

  • IL-2 Receptor Upregulation: this compound treatment significantly enhances gene transcription and cell surface expression of the alpha-chain of the IL-2 receptor (IL-2Rα) within 4-24 hours of exposure. This upregulation occurs specifically on NK1.1+ Thy1+ and NK1.1+ Thy1- cell populations, enabling heightened responsiveness to IL-2 through the formation of high-affinity IL-2 receptors [2].

  • Cytokine Induction Cascade: this compound triggers a coordinated cytokine production profile characterized by rapid induction of TNF-α and IFN-α/β within the first 8-12 hours, followed by later production of IL-6, IFN-γ, and IL-1α. This sequential cytokine cascade creates a potent immunostimulatory microenvironment that amplifies NK cell function [5].

  • IFN-α/β Dependent Pathway: Blocking experiments with anti-cytokine antibodies demonstrate that this compound's enhancement of both NK cell activity and lymphocyte proliferation is primarily mediated through IFN-α and, to a lesser extent, IFN-β. The addition of exogenous IFN-α/β restores activity in antibody-blocked cultures, confirming the central role of type I interferons in this compound's mechanism [4] [5].

  • Strain-Dependent Responsiveness: The NK cell response to this compound exhibits significant murine strain variation, with C3H and CBA mice showing the highest responses, C57BL/6, BALB/c, and DBA/2 strains exhibiting intermediate responses, and SJL mice demonstrating low responses. This variation reflects differences in NK cell responsiveness to IFN-α/β across strains [4].

Table 1: Key Cytokines in this compound-Induced NK Cell Activation

Cytokine Kinetics of Production Primary Role in NK Activation Dependence for this compound Activity
IFN-α/β Early (4-8 hours) Primary mediator of NK activation Essential (activity blocked by antibodies)
TNF-α Early (4-8 hours) Proinflammatory priming Partial (not essential but contributory)
IL-6 Intermediate (12-24 hours) Lymphocyte proliferation Minimal (not blocked by antibodies)
IFN-γ Late (24-48 hours) Macrophage activation & Th1 polarization Partial (enhances but not essential)
IL-1α Late (24-48 hours) Inflammatory amplification Minimal (not blocked by antibodies)
Synergistic Interactions With IL-2

This compound demonstrates remarkable synergy with IL-2, particularly at suboptimal concentrations:

  • Temporal Optimization: The most significant enhancement of cytolytic activity occurs when this compound administration precedes IL-2 exposure by 24 hours. This sequence capitalizes on this compound-induced IL-2 receptor upregulation, creating a primed cellular environment for maximal IL-2 responsiveness [3].

  • Sparing Effect: this compound reduces the IL-2 concentration required to generate lymphokine-activated killer (LAK) cells by approximately 10-fold, allowing potent cytolytic activity with substantially lower IL-2 doses [2]. This sparing effect has significant implications for reducing IL-2-related toxicity in therapeutic applications.

  • Prolonged Activation: While this compound alone induces transient NK activation (peaking at 10 hours and declining by 24 hours), combination with IL-2 produces sustained enhancement lasting 72-96 hours in vivo [2] [3].

Table 2: Murine Strain Variation in Response to this compound

Mouse Strain NK Cell Response Proliferative Response Notable Characteristics
C3H High Intermediate Robust cytokine production
CBA High Intermediate Similar to C3H profile
C57BL/6 Intermediate High Standard laboratory strain
BALB/c Intermediate Intermediate Common immunology model
DBA/2 Intermediate Intermediate Moderate responder
SJL Low Low Poor overall response
Beige (BgBg) None Not reported NK cell deficient
SCID High Not reported Lacks mature T and B cells

Experimental Protocols and Methodologies

NK Cell Isolation and Purification

Maintaining NK cell viability and functionality during isolation is paramount for accurate assessment of this compound effects. The following protocol has been optimized for maximal cell yield and purity:

  • Peripheral Blood Mononuclear Cell (PBMC) Separation: Collect peripheral blood from healthy volunteers in heparinized tubes. Dilute blood 1:1 with phosphate-buffered saline (PBS) and carefully layer over lympholyte cell separation media (Cederlane). Centrifuge at 800×g for 20 minutes at room temperature with minimal brake. Collect the PBMC interface and wash twice with PBS containing 2% fetal bovine serum (FBS) [6].

  • NK Cell Enrichment: Employ negative immunomagnetic cell separation using the NK Cell Isolation Kit (Miltenyi Biotech) according to manufacturer's instructions. This method typically yields >95% CD56+CD3− cells with minimal contamination (≤0.1% CD3+ T cells, ≤0.1% CD19+ B cells) [7]. For higher purity applications, fluorescence-activated cell sorting (FACS) can achieve >99% purity of CD56+/CD3− cells, though this may increase mechanical stress on cells [1].

  • Subset Separation: For studies requiring specific NK subsets, further separate CD56dimCD16+ and CD56brightCD16− populations using the CD56+CD16− Human NK Cell Isolation Kit (Miltenyi Biotech). The CD56brightCD16− subset has demonstrated heightened responsiveness to TLR agonists including this compound [6].

  • Cryopreservation: Resuspend purified NK cells in freezing medium (90% FBS, 10% DMSO) at 5-10×10^6 cells/mL. Freeze at -1°C/minute in a controlled-rate freezer and store in liquid nitrogen vapor phase until use. Thaw rapidly at 37°C and wash twice before use [1].

NK Cell Activation With this compound

Standardized activation protocols ensure reproducible results across experiments:

  • Basal Culture Conditions: Culture purified NK cells in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 2 mM L-glutamine, 1% penicillin/streptomycin, and 10% heat-inactivated FBS. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere [6].

  • This compound Stimulation: Prepare a 10 mM stock solution of this compound (Invivogen) in sterile DMSO and dilute to working concentrations in complete medium. The optimal concentration for NK cell activation is 1-10 µM. Include vehicle-only controls (0.01% DMSO) in all experiments [6].

  • Cytokine Combinations: For synergistic activation, combine this compound with suboptimal concentrations of cytokines: IL-2 (20 U/mL), IL-12 (1 ng/mL), IL-15 (1 ng/mL), and/or IL-18 (20 ng/mL). These suboptimal doses mimic physiological cytokine environments while allowing detection of this compound's enhancing effects [6].

  • Temporal Considerations: For maximal IL-2 synergy, pre-treat NK cells with this compound for 24 hours before adding IL-2. This sequence capitalizes on this compound-induced IL-2 receptor upregulation [3].

Functional Assays for NK Cell Activity
3.3.1 Cytotoxicity Assessment
  • CD107a Degranulation Assay: Co-culture NK cells with target cells (e.g., Daudi Burkitt's lymphoma line) at 1:1 effector:target ratio in 200 µL medium. Add monensin (1:500) and anti-CD107a-APC antibody at stimulation onset. After 4 hours, stain cells with surface markers and analyze by flow cytometry. CD107a surface expression correlates directly with cytotoxic granule release [6].

  • Calcein-AM Release Cytotoxicity Assay: Label target cells with 10 µM Calcein-AM for 30 minutes at 37°C. Wash twice and co-culture with NK cells at various effector:target ratios (typically 40:1 to 5:1) in round-bottom 96-well plates. After 4 hours, measure fluorescence release in supernatants (excitation 485 nm, emission 535 nm). Calculate specific lysis as: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) × 100 [1].

3.3.2 Cytokine Production Analysis
  • Intracellular Cytokine Staining: Stimulate NK cells with this compound/cytokine combinations for 12-18 hours, adding brefeldin-A (1:500) and monensin during the final 4 hours. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% saponin, and stain with antibodies against IFN-γ, TNF-α, and GM-CSF. Analyze by flow cytometry with appropriate isotype controls [6].

  • ELISA Quantification: Collect culture supernatants after 18-24 hours of stimulation. Analyze using commercial ELISA kits for IFN-γ, TNF-α, IL-6, and IL-10 according to manufacturer protocols. Include standard curves for quantitative analysis [5].

3.3.3 Proliferation Assays
  • Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution: Label NK cells with 5 µM CFSE for 10 minutes at 37°C. Quench with 5 volumes of ice-cold complete medium, wash three times, and culture with this compound/cytokines for 5-7 days. Analyze CFSE dilution by flow cytometry as a measure of cell division [1].

  • ³H-Thymidine Incorporation: Culture NK cells for 96 hours in this compound-containing media. Add 1 µCi/well ³H-thymidine during the final 18 hours. Harvest cells onto glass fiber filters and measure incorporated radioactivity using a beta scintillation counter [4].

Data Presentation and Quantitative Analysis

This compound Efficacy Across Experimental Systems

Table 3: Quantitative Effects of this compound on NK Cell Activity

Experimental System This compound Concentration Additional Cytokines Key Outcomes Reference
Murine splenocytes in vitro 50-150 µM None Enhanced NK activity optimal at 10h, baseline by 24h [2]
Murine splenocytes in vitro 50-150 µM IL-2 (10 U/mL) Prolonged & enhanced cytolytic activity vs single agents [2]
Murine in vivo 3 mg/mouse (iv) None Enhanced splenic NK activity within 6h, >96h duration [3]
Murine in vivo 2 mg/mouse IL-2 (10,000 U, twice daily) Combination exceeded algebraic sum of individual responses [3]
Human NK cells in vitro 1 µM Suboptimal IL-2/IL-12/IL-15/IL-18 Enhanced IFN-γ production and cytotoxic activity [6]
Murine strain comparison 50-150 µM None C3H/CBA: high response; SJL: low response; beige: no response [4]
Cytokine Production Profiles

Table 4: this compound-Induced Cytokine Production in Murine Splenocytes

Cytokine mRNA Enhancement Protein Detection Kinetics Role in NK Activation
IFN-α/β Yes Yes (8-12 hr) Early Essential (blocking ab inhibits NK activity)
TNF-α Yes Yes (4-8 hr) Early Contributory (partial inhibition)
IL-6 Yes Yes (12-24 hr) Intermediate Minimal (not essential)
IFN-γ Yes Yes (24-48 hr) Late Enhanced but not essential
IL-1α Yes Yes (24-48 hr) Late Minimal (not essential)
IL-2 No Not detected N/A N/A
IL-12 p35 Decreased Not reported N/A N/A
IL-12 p40 Increased Not reported N/A N/A

Application Notes for Research and Development

Practical Considerations for Experimental Design
  • Donor Variability: Human NK cells exhibit considerable donor-to-donor variability in baseline activity and responsiveness to this compound. The hierarchy of NK activity among different donors is generally maintained after this compound treatment, with low-NK activity donors showing similar relative enhancement as high-activity donors [4]. Researchers should account for this variability through sufficient sample sizes and appropriate statistical analysis.

  • Strain Selection for Murine Studies: Mouse strain significantly influences this compound responsiveness. C3H and CBA strains demonstrate highest NK activation, while SJL mice are poor responders. SCID mice (lacking T and B cells) show strong responses, indicating the NK-intrinsic nature of this compound activation [4].

  • Temporal Optimization: The timing of this compound administration relative to cytokine exposure critically impacts outcomes. For maximal IL-2 synergy, administer this compound 24 hours prior to IL-2 exposure to allow for IL-2 receptor upregulation [3]. The optimal activation period for assessing this compound's direct effects on NK activity is 10 hours, while combination effects with IL-2 are best assessed at 48-72 hours.

  • Dose-Range Optimization: While 50-150 µM represents the effective concentration range for murine cells, human NK cells respond to lower concentrations (1-10 µM) [6]. Researchers should conduct preliminary dose-response experiments for their specific cell sources and culture conditions.

Therapeutic Application and Combination Strategies

This compound's immunostimulatory properties suggest several promising therapeutic applications:

  • Cancer Immunotherapy Adjuvant: this compound significantly enhances NK cell-mediated cytotoxicity against tumor cell targets, particularly when combined with subtherapeutic doses of IL-2 [2] [3]. This sparing effect on IL-2 requirements could potentially mitigate dose-limiting toxicities associated with high-dose IL-2 therapy while maintaining antitumor efficacy.

  • Adoptive Cell Therapy Enhancement: Ex vivo activation of NK cells with this compound prior to adoptive transfer may enhance persistence and antitumor activity. The documented upregulation of IL-2 receptors suggests these primed cells would exhibit enhanced responsiveness to endogenous or administered IL-2 in vivo [1] [2].

  • Vaccine Adjuvanticity: this compound-induced cytokine milieu (particularly IFN-α/β and IFN-γ) promotes type 1 immune polarization, potentially enhancing cell-mediated immunity in vaccine contexts [5]. The compound's ability to activate CD56bright CD16- NK cells, which excel at cytokine production and helper functions, further supports this application [6].

  • Combination With Other Immunotherapies: this compound may synergize with emerging immune checkpoint inhibitors by creating a more favorable cytokine microenvironment for antitumor immunity. Additionally, combination with other innate immune activators, particularly TLR8 agonists, may provide complementary activation pathways for enhanced NK cell function [6].

Visualization of Signaling Pathways and Experimental Workflows

This compound NK Cell Activation Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound-induced NK cell activation:

loxoribine_pathway cluster_early Early Events (4-12 hours) cluster_late Late Events (24-96 hours) This compound This compound CytokineProduction Cytokine Production (TNF-α, IL-6, IL-1α) This compound->CytokineProduction IFNABetaProduction IFN-α/β Production This compound->IFNABetaProduction IL2RUpregulation IL-2 Receptor Upregulation This compound->IL2RUpregulation NKActivation NK Cell Activation & Cytotoxicity CytokineProduction->NKActivation Amplification IFNABetaProduction->NKActivation Essential Mediator IL2Synergy Enhanced IL-2 Responsiveness IL2RUpregulation->IL2Synergy High Affinity Receptors IFNGammaProduction IFN-γ Production NKActivation->IFNGammaProduction EnhancedImmunity Enhanced Anti-Tumor Immunity IL2Synergy->EnhancedImmunity DCActivation Dendritic Cell Activation IFNGammaProduction->DCActivation Cross-Talk DCActivation->EnhancedImmunity

Figure 1: this compound-Induced NK Cell Activation Signaling Pathway - This diagram illustrates the sequential molecular events through which this compound activates natural killer cells, highlighting the early cytokine production and receptor upregulation phases followed by functional activation and immune cross-talk.

Experimental Workflow for NK Cell Isolation and Activation

The following diagram outlines the standardized protocol for assessing this compound effects on human NK cells:

nk_protocol cluster_isolation Cell Isolation Phase (Day 0) cluster_treatment Treatment Phase (Day 1-5) cluster_analysis Analysis Phase (Day 3-7) PBMC PBMC Isolation (Density Gradient Centrifugation) NKEnrichment NK Cell Enrichment (Negative Magnetic Selection) PBMC->NKEnrichment >95% purity NKSubset NK Subset Separation (CD56bright vs CD56dim) NKEnrichment->NKSubset Optional Culture Culture Setup (RPMI-1640 + 10% FBS) NKSubset->Culture LoxTreatment This compound Treatment (1-10 µM, 24h) Culture->LoxTreatment CytokineAdd Cytokine Addition (IL-2, IL-12, IL-15, IL-18) LoxTreatment->CytokineAdd 24h pre-treatment for IL-2 synergy FunctionalAssays Functional Assays CytokineAdd->FunctionalAssays 48-96h Cytotoxicity Cytotoxicity (CD107a, Calcein-AM) FunctionalAssays->Cytotoxicity CytokineMeasure Cytokine Production (ELISA, ICS) FunctionalAssays->CytokineMeasure Proliferation Proliferation (CFSE, ³H-Thymidine) FunctionalAssays->Proliferation DataAnalysis Data Analysis Cytotoxicity->DataAnalysis CytokineMeasure->DataAnalysis Proliferation->DataAnalysis

Figure 2: Experimental Workflow for NK Cell Isolation and Activation - This workflow outlines the standardized protocol from NK cell isolation through functional assessment, highlighting key steps, timing considerations, and quality checkpoints for evaluating this compound effects.

Conclusion

This compound represents a valuable immunostimulatory compound for NK cell research and potential therapeutic development. Its ability to enhance NK cell cytotoxicity, induce critical immunomodulatory cytokines, and synergize with subtherapeutic doses of IL-2 positions it as a promising candidate for cancer immunotherapy combinations. The protocols and application notes presented here provide researchers with a standardized framework for investigating this compound's effects on NK cells, with particular attention to methodological细节 that ensure reproducible and clinically relevant results. As NK cell-based therapies continue to evolve, this compound and related immunostimulatory compounds may play an increasingly important role in optimizing adoptive cell transfer protocols and enhancing innate immune responses against cancer and viral infections.

References

loxoribine dose-dependent cytokine response

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine Technical Guide

What is the immunostimulatory mechanism of this compound?

This compound (7-allyl-8-oxoguanosine) is a guanosine analog that acts as a selective Toll-like receptor 7 (TLR7) agonist [1] [2]. Its immunostimulatory activity requires the MyD88-dependent signaling pathway and acidification and maturation of endosomes, placing it within the same functional subgroup as TLR8 and TLR9 [1]. Activation of this pathway leads to the production of a distinct subset of cytokines [3].

What specific cytokines does this compound induce?

This compound induces a specific and limited cohort of cytokines. In murine models, it enhances the production of IL-1α, IL-6, TNF-α, IFN-α, IFN-β, and IFN-γ. It does not significantly increase mRNA levels for IL-2, IL-3, IL-4, IL-5, IL-7, or GM-CSF [3]. In human monocyte-derived dendritic cells (MoDCs), it stimulates the production of IL-12, IL-23, IL-6, and IL-10, thereby promoting Th1 and Th17 polarization [4].

The table below summarizes the key cytokines induced by this compound and their detection levels in different experimental models.

Cytokine Response in Murine Splenocytes & Serum [3] Response in Human MoDCs [4] Primary Detection Method
IL-1α Induced (dose-dependent) Information Not Specified ELISA
IL-6 Induced (dose-dependent) Induced ELISA
TNF-α Induced (dose-dependent); appears first Induced ELISA
IFN-α/β Rapid activity, levels off at 8-12 hrs Information Not Specified Bioassay / PCR
IFN-γ Late-occurring surge; detected in serum Information Not Specified ELISA / PCR
IL-12 Complex mRNA response (p40↑, p35↓) Induced ELISA
IL-23 Information Not Specified Induced ELISA
IL-10 No increase in mRNA Induced ELISA
What is the kinetic profile of the cytokine response?

The cytokine production in murine spleen cells follows a distinct temporal sequence [3]:

  • Early Phase (First to appear): TNF-α and IFN-α/β.
  • Middle Phase: IL-6 and IFN-γ.
  • Late Phase: IL-1α.
Are there established experimental protocols for studying this compound's effects?

Yes, here are methodologies derived from the cited research:

  • Cell Culture & Stimulation (Human MoDCs) [4]

    • Generation of MoDCs: Isolate human monocytes and culture them in RPMI 1640 medium supplemented with 10% FCS, 2 mM L-glutamine, antibiotics, 50 μM 2-mercaptoethanol, and cytokines GM-CSF (800 U/ml) and IL-4 (500 U/ml). Differentiate for 6 days.
    • Stimulation: Treat immature MoDCs with this compound (e.g., 100 μg/mL) for 48 hours to study maturation (via flow cytometry for CD80, CD83, CD40, etc.) or for 24 hours to analyze cytokine production in the supernatant.
  • Cell Culture & Stimulation (Murine Splenocytes) [3]

    • Ex Vivo: Isplicate murine spleen cells and stimulate with this compound in culture. Collect supernatants at various time points (e.g., 8, 12, 24 hours) for cytokine analysis.
    • In Vivo: Inject mice with this compound (e.g., intraperitoneally) and collect serum and spleen tissue at defined endpoints to measure cytokine levels and mRNA.
  • Cytokine Detection

    • Protein Level: Use ELISA on cell culture supernatants or serum to quantify cytokines like IL-1α, IL-6, TNF-α, and IFN-γ [3] [4].
    • mRNA Level: Use PCR analysis on extracted RNA from spleen cells or other tissues to assess cytokine mRNA expression [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the TLR7-mediated signaling pathway activated by this compound, based on the described mechanisms [1] [4].

This compound This compound Endosome Endosome This compound->Endosome Endosomal Uptake TLR7 TLR7 Endosome->TLR7 Activation MyD88 MyD88 TLR7->MyD88 TIR Domain IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NFkB TRAF6->NFkB NF-κB Pathway IRF7 IRF7 TRAF6->IRF7 IRF7 Pathway Cytokines Cytokines NFkB->Cytokines Pro-inflammatory Cytokines IRF7->Cytokines Type I Interferons (IFN-α/β)

Diagram: this compound-Induced TLR7 Signaling Pathway. This diagram shows how this compound is taken into endosomes, activates TLR7, and triggers the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons.

Troubleshooting Common Experimental Issues

  • Problem: Lack of or Weak Cytokine Response

    • Solution A: Verify the localization and function of TLR7. Ensure this compound is accessing the endosomal compartment. Use inhibitors of endosomal acidification (like chloroquine) as a control; they should block the response [1].
    • Solution B: Confirm the expression of TLR7 and MyD88 in your cell type. Use genetic knockout models or siRNA knockdown to validate specificity. TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and B cells, but its expression in human monocyte-derived DCs can be variable [4] [2].
  • Problem: Inconsistent Results Between Cell Types or Species

    • Solution: Be aware of species-specific differences. This compound is a strong agonist for both human and mouse TLR7 [2]. However, the resulting cytokine profile can differ based on the cell type stimulated (e.g., splenocytes vs. dendritic cells).
  • Problem: High Background or Non-Specific Activation

    • Solution: Include rigorous controls. Use cells from TLR7-deficient or MyD88-deficient mice to confirm that the observed effects are specifically via the TLR7/MyD88 pathway [1].

References

optimizing loxoribine concentration for DC maturation

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine at a Glance

This compound is a guanosine analog that acts as a selective Toll-like Receptor 7 (TLR7) agonist. It activates immune cells via the TLR7-specific, MyD88-dependent signaling pathway and does not stimulate TLR8 [1].

The table below summarizes key experimental parameters from published research.

Parameter Reported Concentration & Details Key Findings & Effects
Working Concentration 250 μM [2] [3] & 1 mM (300 µg/ml) [1] Induces phenotypic maturation and functional polarization of DCs.
Treatment Duration 48 hours [2] [3] Standard protocol for full maturation; shorter durations (e.g., 6h) may be superior for specific functions like IL-12p70 production [4].
Cell Type Human Monocyte-Derived Dendritic Cells (MoDCs) [2] [3] Generated from monocytes cultured with GM-CSF and IL-4 for 6 days.
Phenotypic Changes Upregulation of: CD40, CD54, CD80, CD83, CCR7, and TLR7 itself [2] [3] Indicates a mature, migratory DC state.
Cytokine Secretion Increased: IL-12, IL-23, IL-27, IL-10 [2] [3] Promotes a Th1- and Th17-polarizing capability.
Functional Outcome Enhanced allogeneic CD4+ T cell proliferation and secretion of IFN-γ and IL-17 [2] Confirms successful T-cell priming and polarization.

Experimental Protocol: DC Maturation with this compound

Here is a detailed methodology for evaluating this compound's effects on human MoDCs, based on the cited research [2] [3].

  • Generate Immature Dendritic Cells (MoDCs)

    • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) via plastic adherence or CD14+ immunomagnetic selection.
    • Culture monocytes in complete medium (e.g., RPMI 1640 with 10% FCS, gentamicin, 2-ME) supplemented with:
      • 800 IU/mL of human recombinant GM-CSF
      • 580 IU/mL of human recombinant IL-4
    • Maintain the culture for 6 days to allow differentiation into immature DCs, replenishing cytokines on day 2 and 4.
  • Stimulate with this compound

    • On day 6, harvest the immature DCs.
    • Stimulate the cells with 250 μM this compound.
    • Continue the culture for an additional 48 hours.
  • Assay for Maturation and Function

    • Phenotypic Analysis (by Flow Cytometry): Analyze cells for increased surface expression of maturation markers (CD80, CD83, CD40, CD54, CCR7, HLA-DR).
    • Cytokine Production (by ELISA): Measure levels of IL-12(p70), IL-23, IL-27, and IL-10 in the culture supernatant.
    • Functional T-cell Assays (Mixed Leukocyte Reaction): Co-culture matured DCs with allogeneic CD4+ T cells at various ratios (e.g., 1:80) to assess T cell proliferation (e.g., by 3H-thymidine incorporation) and cytokine secretion (IFN-γ and IL-17).

Mechanism of Action: TLR7 Signaling Pathway

The following diagram illustrates the intracellular signaling pathway triggered by this compound, which leads to DC maturation.

G This compound This compound Endosome Endosome This compound->Endosome Endosomal     Uptake     TLR7 TLR7 Endosome->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK TRAF6->IKK IKK Complex MAPK MAPK TRAF6->MAPK MAPK Pathway NFkB_Inactive NF-κB (Inactive) IKK->NFkB_Inactive NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus AP1 AP1 MAPK->AP1 AP1->Nucleus Cytokines IL-12, IL-23 IL-27, IL-10 Nucleus->Cytokines Maturation Surface Marker Upregulation Nucleus->Maturation

Troubleshooting Common Issues

  • No Phenotypic Maturation Observed: Confirm the activity and purity of the this compound. Ensure your cell culture is indeed generating immature DCs by checking baseline marker expression. Verify that the this compound is prepared correctly and that the working concentration is accurate.
  • Low IL-12p70 Secretion: The standard 48-hour maturation might lead to DC exhaustion. Consider testing a shorter stimulation period (4-6 hours) with this compound, followed by a CD40-ligand restimulation to assess cytokine production capacity, as recent evidence suggests this can be more effective [4].
  • Weak T-cell Proliferation or Polarization: Ensure the DC:T-cell ratio in your co-culture is optimized (e.g., a very low ratio of 1:80 was effective in one study [2]). Potentiate the response by adding a CD40 ligation step during DC maturation, which can synergize with TLR7 signaling to enhance Th1 polarization [2] [3].

Important Technical Notes

  • Specificity: this compound is a highly selective TLR7 agonist and does not activate TLR8, which is crucial for interpreting results in the context of the TLR7 signaling pathway [1].
  • Research Context: Much of the foundational data comes from in vitro models. For translational drug development, consider that this compound has been incorporated into modern platforms like nanotherapeutics for cancer immunotherapy [5].
  • Critical Parameter: The duration of DC maturation is a key variable. While 24-48 hours is standard, emerging research strongly indicates that shorter maturation periods can significantly enhance DCs' capacity to produce critical polarizing cytokines like IL-12p70 upon restimulation, leading to more robust Type 1 T-cell responses [4].

References

Key Chemical Properties & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Understanding loxoribine's basic properties is the first step in determining how to handle and store it for your experiments. The table below summarizes the key data [1]:

Property Specification
Physical Form White to off-white solid
Recommended Storage Desiccate at +4°C
Solubility Soluble in DMSO (up to 25 mg/mL)
Solution Stability Solutions in DMSO may be stored at -20°C for up to 3 months
Melting Point 227-230 °C

Based on these properties, here are the recommended handling procedures:

  • Storage of Powder: The solid form is stable for at least two years when stored as supplied, in a desiccated environment at 4°C [1].
  • Preparation of Stock Solutions: DMSO is a suitable solvent for preparing concentrated stock solutions, which should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles [1].
  • Working Solutions: Once diluted in aqueous cell culture media, the stability is not explicitly defined. It is a best practice to prepare fresh working dilutions and use them promptly.

Experimental Protocols & Application Data

Here are specific experimental conditions from published research that you can use as a reference for your own work.

Inducing Dendritic Cell Maturation

A 2010 study provides a clear protocol for using this compound to stimulate human monocyte-derived dendritic cells (MoDCs) [2]:

  • Cell Type: Human monocyte-derived dendritic cells (immature).
  • This compound Concentration: 250 µM.
  • Stimulation Time: 48 hours.
  • Key Outcomes: This treatment induced phenotypic maturation (upregulation of CD40, CD80, CD83) and stimulated the cells to produce key cytokines like IL-12, IL-23, and IL-27. These matured dendritic cells subsequently demonstrated a stronger capability to polarize T cells toward Th1 and Th17 types [2].
Synergistic Use in Nanoplatforms

Recent research (2025) highlights this compound's application in advanced drug delivery systems. It is co-delivered with other immunostimulants (like a TLR9 agonist) using nanosystems designed for responsive release. The release of this compound is triggered by the weakly acidic tumor microenvironment and external stimuli like near-infrared light irradiation. This indicates that this compound retains its activity after being incorporated into a nanocarrier and released under specific physiological conditions [3].

Experimental Workflow for DC Maturation

The following diagram illustrates the key steps for a typical experiment using this compound to mature dendritic cells, based on the protocol above [2]:

Start Start Experiment A Isolate human monocytes Start->A B Differentiate with GM-CSF & IL-4 (6 days) A->B C Obtain immature Dendritic Cells (DCs) B->C D Stimulate with this compound (250 µM, 48h) C->D E Analyze DC Maturation D->E F1 Flow Cytometry: CD40, CD80, CD83 E->F1 F2 ELISA: IL-12, IL-23, IL-27 E->F2 F3 Mixed Leukocyte Reaction (Allostimulatory Capability) E->F3

Frequently Asked Questions

What is the primary mechanism of action of this compound? this compound is a selective agonist of Toll-like receptor 7 (TLR7), which is primarily localized within the endosomal compartments of immune cells. Its binding triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells like dendritic cells [2] [4].

Can this compound be used in vivo? Yes, this compound has demonstrated antitumor and immunostimulatory activity in various animal models. For example, subcutaneous or intravenous administration in mice has been shown to activate Natural Killer (NK) cells and inhibit melanoma lung metastasis [4] [1].

What are the main challenges in delivering this compound? As a small molecule, this compound faces delivery hurdles. It must overcome the cell barrier to enter the cytoplasm and reach its endosomal target. Furthermore, systemic delivery can be associated with immune-related adverse events, which has led to research into targeted delivery systems like nanoparticles [5] [4].

References

Strategies to Mitigate Loxoribine Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The systemic administration of loxoribine, a TLR7 agonist, has been limited by significant toxicity in clinical trials, including immune-related adverse events (irAEs) such as reduced lymphocyte counts and other side effects like neutropenia and fatigue [1]. Researchers are now focusing on two key areas to overcome this: targeted delivery systems and rational combination therapies [2] [1].

Strategy Mechanism & Rationale Key Findings & Evidence
Nano-particle Delivery Co-delivery of this compound with a pyroptosis-inducing agent (IR@BP-L nanosheets) to confine immune activation to the tumor site [3]. Responsive this compound release in the tumor microenvironment; combines PDT-induced pyroptosis with localized TLR7 stimulation; demonstrated excellent immune activation and reversal of immunosuppression in vivo [3].
Antibody-Drug Conjugates Conjugation of a TLR7/8 agonist to a tumor-targeting antibody (e.g., anti-HER2) for precise delivery [1]. Potent antitumor activity in preclinical models with minimal production of systemic inflammatory cytokines (e.g., IL-6, TNF-α) [1].
Combination with Checkpoint Inhibitors Using low-dose TLR agonists to remodel the tumor microenvironment, making "cold" tumors "hot" and more susceptible to checkpoint blockade [2] [1]. Synergistic effects observed; focuses immune activation on tumor antigens, potentially allowing for lower, less toxic doses of the agonist [2] [1].
Localized/Intratumoral Delivery Administering the agonist directly into the tumor or a specific cavity (e.g., bladder) to avoid systemic exposure [1]. Circumvents systemic toxicity; other TLR agonists (e.g., R837, VTX-2337) have shown promising results and good tolerability in clinical trials for this route [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary scientific rationale behind this compound's anti-tumor effect and its associated systemic toxicity?

This compound is a guanosine analogue and a TLR7 agonist. Its activation of immune cells is dependent on endosomal maturation [1]. This triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for activating dendritic cells, NK cells, and cytotoxic T cells for anti-tumor immunity [2] [1]. However, when administered systemically, this immune activation is not confined to the tumor site, leading to widespread cytokine release and immune-related adverse events (irAEs), which has stalled its clinical development [1].

Q2: Beyond new delivery systems, are there specific experimental controls we should implement when testing this compound?

Yes, to accurately attribute effects and toxicity, your experimental design should include several controls [4]:

  • TLR-Specific Stimulation Control: Use established TLR7 agonists like Imiquimod (IMQ) or R848 to compare the potency and toxicity profile of this compound [4].
  • Empty/Dummy Nanoparticle Control: If using a delivery system, a group treated with the nanoparticle without this compound is essential to separate the toxicity of the carrier from that of the drug itself.
  • Target Validation with Inhibitors: Including a selective endosomal TLR inhibitor (such as the recently discovered ETI41 or ETI60) can help confirm that the observed effects are specifically due to TLR7 activation [4].
Q3: What are the critical parameters to measure when evaluating the success of a toxicity-reduction strategy?

You should monitor a combination of efficacy and safety parameters:

  • Efficacy: Tumor growth inhibition, influx of CD8+ T cells and mature dendritic cells into the tumor, and levels of IFN-γ and other key cytokines within the tumor microenvironment [3] [1].
  • Toxicity/Safety: Levels of systemic pro-inflammatory cytokines (e.g., IL-6, TNF-α) in serum, absolute lymphocyte and neutrophil counts in blood, and overall animal health/body weight [1]. A successful strategy will show strong efficacy metrics alongside significantly reduced systemic toxicity markers.

Experimental & Visualization Support

Key Experimental Protocol: Evaluating a Nano-Delivery System for this compound

Based on a recent study, here is a summarized methodology for preparing and testing a this compound-loaded nanoplatform [3]:

  • Nanoplatform Synthesis (IR@BP-L):

    • Construct a multifunctional nanoplatform (e.g., boron-based nanosheets) that can also act as a photosensitizer for Photodynamic Therapy (PDT).
    • Load this compound onto the nanosheets. The design should allow for responsive drug release triggered by the weakly acidic tumor microenvironment and/or near-infrared (NIR) light irradiation [3].
  • In Vitro Characterization and Assays:

    • Drug Release Profile: Characterize the responsive release of this compound under different pH conditions and upon NIR irradiation.
    • Cell Uptake: Use flow cytometry or confocal microscopy to confirm the increased uptake of the nanosystem by immune cells like dendritic cells.
    • Dendritic Cell Maturation: Measure the expression of maturation markers (e.g., CD80, CD86, MHC-II) on DCs treated with the nano-formulation compared to free this compound.
    • Cytokine Secretion: Quantify the production of IFN-α and other cytokines in cell culture supernatants using ELISA.
  • In Vivo Efficacy and Toxicity Testing:

    • Animal Model: Use a syngeneic mouse tumor model.
    • Treatment Groups: Include a control, free this compound, the nano-platform alone, and the this compound-loaded nano-platform (with and without NIR irradiation).
    • Efficacy Endpoints: Monitor tumor volume over time and analyze tumor-infiltrating lymphocytes by flow cytometry at endpoint.
    • Toxicity Endpoints: Collect serum to measure systemic cytokine levels and monitor for signs of irAEs.
Signaling Pathway & Experimental Workflow

The diagram below illustrates the core signaling pathway of this compound and the conceptual strategy for a nano-delivery system to reduce its systemic toxicity.

References

loxoribine experimental variability solutions

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine Experimental Guide

1. Mechanism of Action & TLR7 Specificity

This compound is a guanosine analog that acts as a specific agonist for Toll-like Receptor 7 (TLR7) in both humans and mice. It does not activate TLR8. Its activity depends on endosomal maturation, similar to other endosomal TLRs like TLR8 and TLR9 [1] [2]. The diagram below illustrates this signaling pathway.

loxoribine_tlr7_pathway This compound This compound Endosome Endosome This compound->Endosome  Endosomal Uptake TLR7 TLR7 Endosome->TLR7  Recognition MyD88 MyD88 TLR7->MyD88  Dimerization &  MyD88 Recruitment NFkB NFkB MyD88->NFkB  Myddosome  Complex Formation IRF7 IRF7 MyD88->IRF7 Cytokines Cytokines NFkB->Cytokines  Pro-inflammatory  Cytokines (e.g., TNF-α, IL-12) Interferons Interferons IRF7->Interferons  Type I Interferons  (IFN-α/β)

2. Key Specifications & Handling

Adherence to specified handling and quality control procedures is critical for experimental consistency.

Parameter Specification / Guideline
Working Concentration 1 mM (300 µg/mL) is a standard reference point [1].
Purity Should be ≥95% (as verified by UHPLC) [1].
Solubility Soluble in sterile, endotoxin-free water [1].
Storage Reconstituted solutions should be stored at 4°C, and repeated freeze-thaw cycles should be avoided [1].
Quality Control Use batches that are functionally tested in cellular assays to confirm biological activity [1].

3. Experimental Variability & Troubleshooting

The table below summarizes common challenges and proposed solutions to mitigate experimental variability.

Challenge Potential Source of Variability Recommended Solution
Low or No Immune Response Inactive compound; improper storage/solubility; incorrect cell model. Use quality-controlled this compound; confirm solubility and avoid repeated freeze-thaws; select TLR7-expressing cells (e.g., pDCs, BMDCs) [1] [3].
High Cytotoxicity or Off-Target Effects Excessive concentration; contamination with endotoxins or other TLR agonists. Titrate the dose (start ~1-10 µM); use low-endotoxin reagents and include controls to test for TLR8 specificity [1] [4].
Inconsistent Results In Vivo Rapid clearance; systemic toxicity; route of administration. Consider formulation approaches (e.g., liposomal encapsulation) used for other TLR agonists to improve pharmacokinetics and reduce toxicity [3] [4].

4. Sample Experimental Protocol: BMDC Activation

This workflow provides a method to verify this compound's activity by measuring dendritic cell maturation.

bmdc_workflow Start Start Harvest Harvest Start->Harvest  Differentiate BMDCs from  mouse bone marrow (6-8 days) Treat Treat Harvest->Treat  Seed BMDCs and treat with  this compound (e.g., 1 µg/mL)  for 24 hours Analyze Analyze Treat->Analyze  Harvest supernatants  and cells ELISA ELISA Analyze->ELISA  Measure cytokines  (IL-12, TNF-α, IL-10) FACS FACS Analyze->FACS  Analyze surface markers  (CD86, CD11c)

Key Steps:

  • Cell Preparation: Generate Bone Marrow-Derived Dendritic Cells (BMDCs) from C57BL/6 mice. Differentiate them in culture for 6-8 days with appropriate cytokines (e.g., GM-CSF) [3].
  • Treatment: Seed BMDCs and treat them with this compound. A reference working concentration is 1 µg/mL, but a dose-response curve (e.g., 0.1 - 10 µg/mL) is recommended for optimization [3].
  • Analysis:
    • ELISA: Collect culture supernatants after 24 hours. Use ELISA to quantify secretion of pro-inflammatory cytokines like IL-12, TNF-α, and IL-10 [3].
    • Flow Cytometry: Harvest cells and stain for activation/maturation markers. Key markers to analyze include CD86 (costimulation), CD11c (dendritic cell marker), and viability dye [3].

Key Insights for Researchers

  • Clinical Context: Be aware that systemic administration of this compound in early clinical trials for advanced cancer was limited by immune-related adverse events and insufficient efficacy, highlighting the importance of dose optimization and formulation [4].
  • Combination Potential: Preclinical studies show this compound can synergize with other agents like IL-2 to enhance NK cell activity and inhibit tumor metastasis, which may be a valuable angle for your experimental design [4].

References

loxoribine administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine Administration Protocols

The table below summarizes key parameters from established animal model protocols.

Protocol Aspect B16 Melanoma Lung Metastasis Model (Mouse) Salmonella Protection Model (Chick)
Primary Goal Inhibit tumor metastasis and act as a vaccine adjuvant [1] Reduce bacterial organ invasion [2]
Administration Route Intraperitoneal (IP) injection [1] Intra-abdominal (IA) injection [2]
Dosing Schedule Four injections on alternate days, starting day before tumor injection [1] Single pretreatment dose, 4 hours before challenge [2]
Effective Dose 2 mg per injection [1] 6.25 - 25 μg per chick [2]
Key Finding 96% inhibition of metastasis; works as adjuvant with irradiated tumor cells [1] Significant reduction in liver/spleen invasion; higher doses (50-100 μg) were ineffective [2]

Experimental Workflow for Pre-clinical Studies

This diagram outlines a general workflow for evaluating this compound in animal models:

Start Study Design Finalization A Animal Model Selection (e.g., Mouse, Chick) Start->A B Group Allocation (Control, Treatment, etc.) A->B C This compound Administration (IP or IA Route) B->C D Challenge/Treatment (e.g., Tumor Cells, Pathogen) C->D E Monitoring & Sample Collection D->E F Endpoint Analysis E->F

Mechanism of Action and Experimental Rationale

This compound is a selective Toll-like Receptor 7 (TLR7) agonist [3]. Its immunostimulatory effects provide the rationale for its use in experiments. The following diagram illustrates the cellular signaling pathway triggered by this compound:

This compound This compound TLR7 TLR7 (Endosome) This compound->TLR7 MyD88 Adaptor Protein (MyD88) TLR7->MyD88 IRAK IRAK4/IRAK1 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB Transcription Factor NF-κB TRAF6->NFkB IRF7 Transcription Factor IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (IL-12, IL-23, TNF-α) NFkB->Cytokines IFNs Type I Interferons IRF7->IFNs ImmuneResp Immune Activation: - DC Maturation - Th1/Th17 Polarization - NK Cell Activation Cytokines->ImmuneResp IFNs->ImmuneResp

Frequently Asked Questions (FAQs)

Q1: Why did this compound fail in clinical trials and what are the key safety concerns? A phase I trial in patients with advanced cancers was discontinued due to numerous immune-related adverse events (irAEs). One notable toxicity was a significant, though transient, decrease in absolute lymphocyte count. These toxicities highlight the risk of systemic immune over-activation [4].

Q2: What is the importance of dose optimization based on existing studies? Dose is critical and not linearly correlated with efficacy. The non-linear dose response observed in the chick model, where medium doses were effective but higher doses were not [2], underscores the need for careful, model-specific titration to find the therapeutic window.

Q3: Can this compound be combined with other therapies? Yes, pre-clinical data shows promise for combination strategies. In the B16 melanoma model, the combination of this compound and interleukin-2 (IL-2) provided significantly greater inhibition of metastasis than either agent alone [1]. This suggests synergy with immunotherapies.

Troubleshooting Guide

Problem Potential Cause Solution
Lack of efficacy in model Incorrect dosing or route; non-linear dose response [2] [4]. Perform a dose-escalation study. Test both medium (e.g., 6.25-25 μg) and higher ranges.
Model not suitable for TLR7 agonist mechanism. Confirm TLR7 expression and relevance in your target cells/tissue [3] [5].
High toxicity/systemic inflammation On-target, off-tumor immune over-activation [4]. Consider localized administration or lower doses. Monitor blood counts and cytokine levels.
Inconsistent results between experiments Variability in animal age/immune status. Use animals of standardized age and breed. The chick study used 1-day-old birds [2].

References

Loxoribine Mechanism and Viability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine is a guanosine analog that acts as a selective Toll-like receptor (TLR) 7 agonist. It activates innate immune system cells through the TLR7/MyD88-dependent signaling pathway [1] [2]. This immunostimulatory activity means that rather than directly killing cells, this compound can activate immune cells like dendritic cells and enhance their function [2]. Assessing cell viability in its presence is crucial to distinguish its stimulatory effects from potential cytotoxic effects, especially in dose-ranging studies.

The diagram below illustrates the core signaling pathway activated by this compound.

G This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 TLR7->MyD88 NF_kB NF_kB MyD88->NF_kB Cytokine_Production Cytokine_Production NF_kB->Cytokine_Production

Choosing a Cell Viability Assay

Selecting the right assay depends on your experimental goals. The table below summarizes common viability assays applicable to studies involving immunostimulants like this compound.

Assay Type Principle / Measured Parameter Key Considerations for this compound Studies
Metabolic Assays (e.g., MTT, XTT, WST-1, Resazurin) [3] [4] Measure activity of cellular enzymes (e.g., mitochondrial dehydrogenases) that reduce a substrate, causing a color or fluorescence change. Use with caution. Activation can change cellular metabolism. An increase in signal may indicate immune cell proliferation, not just viability [3].
ATP-based Luminescent Assays [3] Quantifies ATP, which is present only in metabolically active living cells. Highly sensitive; correlates well with the number of viable cells. A homogeneous assay with simple "add-mix-measure" protocol [3].
Dye Exclusion (e.g., Trypan Blue) [3] [4] Distinguishes live from dead cells based on membrane integrity; dead cells with compromised membranes take up the dye. Simple and direct. Useful for initial cell population assessment before treatment. Can be combined with manual counting or automated cell counters.
Live/Dead Staining (e.g., Calcein-AM/PI) [3] Uses two dyes: one for esterase activity in live cells (green; Calcein-AM) and one for DNA in dead cells with compromised membranes (red; Propidium Iodide). Allows for simultaneous fluorescence-based detection of live and dead cells in a population, which can be visualized by microscopy or quantified by flow cytometry.

Experimental Protocol: Assessing Viability with an ATP Assay

Here is a detailed methodology for a robust and sensitive ATP-based viability assay, which is often preferable for studies with immunostimulants.

G Plate_Cells Plate_Cells Treat_this compound Treat_this compound Plate_Cells->Treat_this compound Add_Reagent Add_Reagent Treat_this compound->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure_Luminescence Measure_Luminescence Incubate->Measure_Luminescence

  • Step 1: Plate Cells. Seed cells (e.g., immune cell lines like THP-1 or primary cells) in a 96-well plate at a density optimized for your cell type and treatment duration (e.g., (2 \times 10^4) to (5 \times 10^4) cells/well). Include wells for blanks (medium only) and controls [5].
  • Step 2: Treat with this compound. After cells have adhered and stabilized, add this compound across a range of concentrations. Prepare necessary controls, including a vehicle control (e.g., 0.25% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent) [5].
  • Step 3: Add Assay Reagent. Following the treatment period (e.g., 24 hours), add a volume of the ATP assay cocktail directly to the culture well. No washing or medium change is required for homogenous assays [3].
  • Step 4: Incubate and Measure. Protect the plate from light and incubate for a specified time (e.g., 10-15 minutes) to allow the luminescent signal to develop. Measure the luminescence using a microplate reader [3].

Potential Issues and Troubleshooting Guide

Based on the assays and this compound's action, here are potential issues and solutions.

Problem Potential Cause Suggested Solution / Investigation
Unexpected increase in metabolic assay signal after this compound treatment. Immune cell activation and proliferation, not an artifact [4]. Confirm results with a membrane integrity-based assay (e.g., Trypan Blue). Use an ATP assay, which better reflects viable cell count.
High variability between replicate wells. Inconsistent cell seeding or this compound concentration. Ensure a homogeneous cell suspension when seeding. Thoroughly mix compound dilutions before adding to wells.
No change in viability despite expected immune activation. This compound concentration too low, exposure time too short, or cell type is unresponsive. Perform a dose-response curve. Extend treatment time. Verify that your cell type expresses TLR7 [1].
High background in fluorescence-based live/dead assays. Inadequate washing or non-specific dye binding. Optimize washing steps after staining. Include all necessary controls (unstained, single-color) for gating in flow cytometry.

Key Experimental Design Considerations

To ensure reliable results, keep these points in mind:

  • Cell Model is Critical: The response to this compound is highly dependent on TLR7 expression. Use relevant immune cells like murine macrophages (e.g., RAW 264.7) or human monocyte-derived dendritic cells [5] [2].
  • Confirm Solubility and Stability: this compound can be dissolved in DMSO. Use sonication if needed and ensure the final DMSO concentration is non-cytotoxic (e.g., ≤0.5%) [2].
  • Include Robust Controls: Always include a vehicle control (e.g., DMSO), a negative control (untreated cells), and a positive cytotoxicity control (e.g., staurosporine) to validate your assay's dynamic range [5].

References

loxoribine endotoxin contamination testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Loxoribine

This compound is a guanosine analog derivatized at positions N7 and C8 and is a strong, specific agonist for Toll-like Receptor 7 (TLR7) in both humans and mice. It does not stimulate TLR8 [1].

For research use, this compound is typically provided as a white to off-white solid. It is often accompanied by sterile, endotoxin-free water for reconstitution, with a common working concentration of 1 mM (300 µg/mL) [1]. Each batch should have high purity (≥95%) and be functionally tested for TLR7 activity [1].

Endotoxin Testing Methods

Endotoxins, or Lipopolysaccharides (LPS), are pyrogenic components of the gram-negative bacterial cell wall. Their detection in pharmaceuticals and research materials is critical for patient safety and experimental integrity [2] [3]. The table below compares the standard bacterial endotoxin testing (BET) methods.

Method Principle Detection Key Features
Gel Clot LAL [3] [4] Clot formation in presence of endotoxin Qualitative / Visual Simplest, most economical method [3] [4].
Chromogenic LAL [3] [5] [6] Endotoxin-triggered release of yellow chromophore (p-nitroaniline) Quantitative / Spectrophotometric Highly sensitive; allows for automation and high-throughput [3] [4] [6].
Turbidimetric LAL [3] [4] Endotoxin-triggered increase in solution turbidity Quantitative / Spectrophotometric Suitable for colored samples [3] [4].
Fluorometric LAL [3] Endotoxin-triggered fluorescent signal Quantitative / Fluorometric Very sensitive; guided workflows can reduce error [3].
Recombinant Factor C (rFC) [3] [4] Uses recombinant factor C protein (animal-free) Quantitative / Fluorometric or Chromogenic Eliminates reliance on horseshoe crab blood; may require extra validation [3] [4].

Experimental Protocol: Chromogenic LAL Test

The chromogenic method is a widely used, quantitative approach for detecting endotoxins. The workflow involves a series of prepared steps followed by a kinetic enzymatic reaction [5] [6].

workflow Start Start Test Preparation Prep1 1. Prepare LAL Reagent According to manufacturer's instructions Start->Prep1 Prep2 2. Prepare Standard Curve Using known endotoxin concentrations (e.g., 2.0, 1.0, 0.5, 0.25, 0.125 EU/mL) Prep1->Prep2 Prep3 3. Prepare Positive Product Control (PPC) Spike sample with endotoxin to midpoint of standard curve (e.g., 0.5 EU/mL) Prep2->Prep3 Setup 4. Set Up Test Add samples, controls, and standards to a microplate in duplicate Prep3->Setup KineticStart Kinetic Reaction & Measurement Step5 5. Add LAL Reagent & Incubate Add reagent to all wells and incubate at specified temperature (e.g., 37°C) KineticStart->Step5 Step6 6. Measure Optical Density (OD) Read plate kinetically at 405-410 nm until lowest standard reaches threshold Step5->Step6 Step7 7. Calculate Concentration Software uses reaction time and standard curve to determine endotoxin concentration in samples Step6->Step7 Analysis Data Analysis & Interpretation

Key Steps in Detail:

  • Reagent & Control Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) strictly according to the manufacturer's instructions using sterile, endotoxin-free water and materials [5]. A Positive Product Control (PPC) is essential to check for interference by spiking the product with a known amount of endotoxin [5].
  • Validation & Calculation: The test is valid only if the Negative Control shows no reaction, the Positive Control is correct, and the PPC shows 50-200% recovery of the spiked endotoxin, proving the sample matrix does not interfere [2] [3]. Software calculates the unknown sample concentration by comparing its reaction time to the standard curve [5] [4].

Troubleshooting Common Issues

Here are answers to frequently asked questions and common problems:

Question / Issue Probable Cause & Solution
High background in negative control. Contaminated glassware, reagents, or plasticware. Use only depyrogenated glassware and endotoxin-free consumables. Change gloves frequently [3].
Invalid Positive Product Control (PPC). Sample interference. The sample may contain chemicals that inhibit or enhance the LAL reaction. Dilute the sample further (without exceeding the Maximum Valid Dilution) or use a different LAL method (e.g., turbidimetric for colored samples) [2] [3].
Low endotoxin recovery in spiked sample. Inhibition. Components in the sample (e.g., chelators, pH, viscosity) are interfering with the assay. Further dilute the sample, adjust pH to 6.0-7.5, or use a different LAL method [2].
Can samples be pooled for testing? Yes, with caution. Aqueous-based pharmaceuticals can often be pooled from 3 units. The Maximum Valid Dilution (MVD) must be adjusted downward by dividing by the number of units pooled. This is not recommended for suspensions or products with a low initial MVD [7].

Key Takeaways

  • Test for Interference: Always include a spiked Positive Product Control (PPC) to validate your results for each new product or formulation [2] [5].
  • Choose the Right Method: The optimal LAL method depends on your sample type, required sensitivity, and equipment [3].
  • Maintain a Contamination-Free Workflow: Endotoxins are stable and sticky. Use dedicated, depyrogenated materials and strict handling procedures to avoid cross-contamination [3].

References

loxoribine vs resiquimod R848 TLR7 activation

Author: Smolecule Technical Support Team. Date: February 2026

TLR7 Agonists at a Glance

The table below summarizes the core characteristics of Loxoribine and Resiquimod (R848) based on the search results.

Feature This compound Resiquimod (R848)
Chemical Nature Guanosine analog (7-allyl-7,8-dihydro-8-oxo-guanosine) [1] [2] Imidazoquinoline derivative [3] [4]
TLR Specificity Specific for TLR7; does not activate TLR8 [1] [2] Mixed TLR7/TLR8 agonist [3] [5] [4]
Key Mechanism Activates TLR7/MyD88 pathway; requires endosomal maturation and acidification [1] Activates TLR7/8 in a MyD88-dependent manner; promotes Th1 immune responses [3] [6]
Primary Research Applications Used to study TLR7-specific signaling and the functional relationship within the TLR7/8/9 subfamily [1] Investigated as an immunostimulatory agent and vaccine adjuvant in various cancer models (e.g., pancreatic, lung, breast) [3] [5] [6]
Species Activity Active on both human and mouse TLR7 [2] Active on human TLR7 and TLR8; selective for mouse TLR7 (as mouse TLR8 is non-functional) [3] [4] [6]

Mechanisms of Action and Signaling Pathways

This compound and R848 both activate the immune system via endosomal Toll-like Receptors but differ in their receptor targeting, which influences their overall biological effects. The following diagram illustrates the shared signaling pathway they initiate.

G This compound This compound (TLR7-specific) TLR7 TLR7 This compound->TLR7 Binds R848 Resiquimod (R848) (TLR7/TLR8 Agonist) R848->TLR7 Binds TLR8 TLR8 R848->TLR8 Binds Endosome Endosomal Compartment MyD88 MyD88 Endosome->MyD88 TLR7->Endosome TLR8->Endosome NFkB_IRF7 NF-κB / IRF7 Activation MyD88->NFkB_IRF7 Cytokines Pro-inflammatory Cytokines & Type I Interferons NFkB_IRF7->Cytokines

  • This compound is a highly specific TLR7 agonist that does not stimulate TLR8 [1] [2]. Its activation of the TLR7/MyD88 pathway depends on endosomal maturation and acidification, a characteristic it shares with TLR9 activation, defining a functional subfamily (TLR7, 8, and 9) within the TLRs [1].

  • Resiquimod (R848) is a potent agonist for both TLR7 and TLR8 [3] [4]. This broader specificity means it can activate a wider range of immune cells. For example, while TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, TLR8 is highly expressed in myeloid cells (e.g., monocytes, macrophages) [3] [2]. Consequently, R848 can stimulate a more diverse set of immune cells, leading to a robust production of pro-inflammatory cytokines like IL-12, IFN-γ, TNF-α, and IL-2 [4] [6].

Key Experimental Data and Findings

The distinct profiles of these agonists lead to different research applications, with strong data supporting R848's use in oncology models.

This compound: A Tool for Basic Immunology
  • Specificity Confirmation: Experiments using HEK-Blue reporter cell lines demonstrated that this compound activates human and mouse TLR7 but does not activate TLR8, even at high concentrations, confirming its role as a pure TLR7 tool compound [2].
  • Pathway Elucidation: Research with TLR7-deficient and MyD88-deficient immune cells showed that both proliferation and cytokine production in response to this compound are entirely dependent on the TLR7/MyD88 signaling pathway [1].
Resiquimod (R848): A Promising Immunotherapeutic
  • Anti-tumor Efficacy: In vivo studies show R848 can remodel the tumor microenvironment. In pancreatic cancer models, R848 treatment reduced tumor mass, increased infiltration of CD8+ T cells, decreased regulatory T cells (Tregs), and improved survival [5]. Similar efficacy was observed in lung cancer models, where it reduced tumor burden and upregulated host anti-tumor immunity [6].
  • Impact on Cachexia: A significant finding in pancreatic cancer studies was that R848 not only fought the tumor but also attenuated the devastating weight loss and muscle wasting associated with cancer cachexia, nearly doubling survival duration in mice [5].
  • Adjuvant Properties: Direct comparison with CpG ODN (a TLR9 agonist) in vaccine formulations found that while CpG was superior at inducing B-cell proliferation, R848 was more effective at stimulating splenocytes to produce Th1-polarizing cytokines like IL-12 and IFN-γ, highlighting its role in driving cellular immunity [4].

Guidance for Researchers

  • For probing TLR7-specific biology, this compound is the superior tool due to its high specificity, helping to isolate the effects of TLR7 without the confounding influence of TLR8 activation [1] [2].
  • For developing anticancer therapeutics or vaccine adjuvants, Resiquimod (R848) appears more promising. Its ability to engage multiple immune cell types (via TLR7 and TLR8) results in a broader and more potent immunostimulatory effect, which is often desirable for shifting the tumor microenvironment from immunosuppressive to immunoreactive [3] [5] [6].
  • Consider species differences. R848 acts as a dual TLR7/TLR8 agonist in humans but is selective for TLR7 in mice, as murine TLR8 is not functionally analogous to its human counterpart [3] [4]. This is a critical consideration when translating findings from murine models.

References

Experimental Evidence for TLR7 Specificity

Author: Smolecule Technical Support Team. Date: February 2026

The core evidence establishing loxoribine's specificity for TLR7 comes from genetic gain- and loss-of-function studies. The table below summarizes the critical experiments and their findings [1]:

Experimental Approach System / Model Key Findings
TLR7/MyD88 Knockout Studies Immune cells from TLR7-deficient and MyD88-deficient mice Cells failed to proliferate or produce cytokines in response to this compound.
Genetic Complementation TLR7-deficient cells reconstituted with murine or human TLR7 Restored cellular responsiveness to this compound.
Subfamily Commonality Comparison with TLR8 and TLR9 signaling This compound activates via the endosomal/lysosomal compartment, similar to R-848 (TLR7/8) and CpG-DNA (TLR9).

This compound in TLR7 Research and Development

This compound is recognized as a classic synthetic TLR7 ligand. The following table outlines its role and how its properties compare with other agonists in research and therapeutic contexts [2] [3] [4]:

Aspect Details & Implications
Class & Function Synthetic guanosine analog; acts as an immunostimulant/adjuvant.
Research Role Prototypical TLR7-specific stimulus used to delineate TLR7 functions from TLR8.
Therapeutic Potential Investigated as an adjuvant for cancer, allergy, and infectious disease vaccines.
Key Differentiator Its TLR7-specificity contrasts with resiquimod (R-848), which activates both TLR7 and TLR8.

Experimental Protocol for Specificity Validation

The definitive protocol for validating TLR7 specificity involves using genetically modified mice, which includes these key steps [1]:

  • Cell Isolation: Obtain primary immune cells (e.g., macrophages, dendritic cells) from both wild-type and TLR7-deficient mice.
  • Stimulation: Treat these cells with this compound, a positive control (e.g., R-848), and a negative control.
  • Response Measurement: Quantify the immune response by measuring:
    • Proliferation: Using assays like [3H]thymidine incorporation.
    • Cytokine Production: Measuring cytokines such as TNF-α or IL-6 by ELISA.
  • Complementation Test: Transfert the TLR7-deficient cells with a plasmid containing the TLR7 gene. Repeat the stimulation (Step 2) and measurement (Step 3) to confirm that the response to this compound is restored.

The diagram below illustrates this experimental workflow and the expected outcomes that confirm this compound's action depends on the TLR7/MyD88 pathway and occurs in acidic endosomes.

cluster_main Genetic Validation Flow cluster_endo Endosomal Localization Check Start Start: Isolate Immune Cells WT Wild-Type Cells Start->WT KO TLR7-/- or MyD88-/- Cells Start->KO Stim Stimulate with This compound WT->Stim Endoso Inhibit Endosomal Acidification/Maturation WT->Endoso KO->Stim Resp Measure Response: Proliferation & Cytokines Stim->Resp Stim->Resp Comp Genetic Complementation: Introduce TLR7 Gene Resp->Comp End Confirm TLR7/MyD88 Dependence Resp->End Resp->End Comp->Resp Block Response Blocked Endoso->Block

Key Considerations for Research and Development

For your comparison guide, these points may provide valuable context:

  • Mechanism of Action: Like other endosomal TLRs (TLR7, TLR8, TLR9), this compound's activity depends on endosomal acidification and maturation. Inhibition of this process blocks its effects [1].
  • Synergistic Potential: Research shows that combining structurally different TLR7 ligands (e.g., an adenine analog like CL264 and ssRNA) can produce a synergistic (supra-additive) enhancement of the immune response, which could be a critical factor in adjuvant design [2].
  • Role in Signaling: The adaptor protein TRAF6 is essential for TLR7 signaling. Knockdown studies show it is absolutely required for TLR7-induced activation of ERK, JNK, and NF-κB pathways [5].

References

Loxoribine Receptor Specificity and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from research on loxoribine's receptor specificity and its observed immunological effects:

Aspect Key Findings from Experimental Data
Receptor Specificity Recognized as a TLR7-specific stimulus [1] [2]. Shown to activate immune cells via the TLR7 MyD88-dependent signaling pathway [1].
TLR8 Cross-Reactivity Studies on human PBMCs and B cells use this compound specifically to engage the TLR7/8 signaling pathway, indicating its action within this receptor subgroup [3]. However, it is not documented as a direct agonist for TLR8 itself.
TLR9 Cross-Reactivity No direct experimental evidence suggests this compound activates TLR9. Research often studies TLR7 and TLR9 pathways in parallel, using distinct, receptor-specific agonists for each [3].

| Key Observed Effects | • IFN-α Production: TLR7 activation in pDCs triggers robust IFN-α secretion [4] [3]. • B-cell Activation: Induces proliferation, upregulation of activation marker CD27, and shedding of surface IgD in human B cells [3]. • Isotype Switch: Promotes T-independent antibody class switching by increasing Activation-Induced Cytidine Deaminase (AID) mRNA expression [3]. |

Experimental Protocols for Profiling Specificity

The specificity of TLR agonists like this compound is typically established through the following experimental approaches:

  • Cell-Based Receptor Signaling Assays: A standard method involves transferring human TLR7, TLR8, or TLR9 genes into non-responsive cell lines (e.g., HEK293). The cells are then stimulated with this compound, and receptor activation is measured by a downstream readout, such as NF-κB-dependent luciferase reporter activity [1]. A response in TLR7-expressing cells, but not in TLR8 or TLR9-expressing cells, confirms specificity.

  • Immune Cell Stimulation and Cytokine Measurement: Freshly isolated or cultured human peripheral blood mononuclear cells (PBMCs) or purified immune cell subsets (like plasmacytoid dendritic cells - pDCs) are stimulated with this compound [3] [2]. The production of signature cytokines is quantified using ELISA:

    • TLR7 Activation: High production of IFN-α (primarily from pDCs) and TNF-α [3] [2].
    • TLR8 Activation: Typically induces a strong IL-12 response [2].
    • TLR9 Activation: Also induces IFN-α production [5].
  • B Cell Functional Assays: To study the effect on humoral immunity, isolated human CD19+ B cells are cultured with this compound [3]. After several days, proliferation is measured by dye dilution (e.g., CFSE), and the differentiation into isotype-switched memory B cells (identified by surface markers CD27+ and IgD-) is analyzed by flow cytometry. The production of IgG and IgA in the supernatant can be quantified by ELISA [3].

TLR7 Signaling Pathway

The diagram below illustrates the specific intracellular signaling pathway triggered when this compound activates TLR7, leading to an immune response.

This compound This compound Endosome Endosome This compound->Endosome Endocytosed TLR7 TLR7 Endosome->TLR7 MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 Phosphorylates IKK IKK TRAF6->IKK NFκB NFκB IKK->NFκB Activates Cytokines Cytokines NFκB->Cytokines Induces Pro-inflammatory (TNF-α, IL-6, IL-12) IFNs IFNs IRF7->IFNs Induces Type I Interferons (IFN-α)

References

loxoribine cytokine profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine-Induced Cytokine Profile

Cell Type / System Induced Cytokines Cytokines Not Induced / Unaffected Functional T-cell Response Key Experimental Method
Human Monocyte-Derived Dendritic Cells (MoDCs) [1] IL-12, IL-23, IL-27, IL-10 IFN-β Enhanced Th1 (IFN-γ) and Th17 (IL-17) polarization ELISA, Mixed Leukocyte Reaction
Human Plasmacytoid Dendritic Cells (pDCs) [2] - - Th2 polarization (in synergy with TSLP) Luminex, Intracellular Cytokine Staining

Experimental Protocol for Cytokine Profiling

The primary data on this compound's cytokine profile is derived from standard in vitro immunology techniques. Below is a detailed methodology based on the cited research [1]:

  • 1. Generation of Human Monocyte-Derived Dendritic Cells (MoDCs): Isolated human monocytes from peripheral blood are cultured for 6 days in the presence of recombinant GM-CSF and IL-4 to differentiate them into immature dendritic cells.
  • 2. Stimulation with this compound: The immature MoDCs are then stimulated with a defined concentration of This compound (250 µM) for 48 hours. A control culture without stimulation is maintained in parallel.
  • 3. Cytokine Measurement:
    • Supernatant Collection: Cell culture supernatants are collected after the stimulation period.
    • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines, including IL-12, IL-23, IL-27, and IL-10, are quantitatively measured in the supernatants using commercial ELISA kits according to the manufacturers' protocols.
  • 4. Functional T-cell Polarization Assay:
    • Mixed Leukocyte Reaction (MLR): this compound-treated and control MoDCs are co-cultured with allogeneic naïve CD4+ T cells at various ratios (e.g., 1:80).
    • T-cell Cytokine Analysis: After several days, T-cell proliferation is measured. To assess polarization, the primed T cells are restimulated, and their production of signature cytokines—IFN-γ (for Th1) and IL-17 (for Th17)—is analyzed, typically via ELISA or intracellular cytokine staining.

TLR7 Signaling Pathway

This compound activates immune cells by engaging the TLR7 signaling pathway within endosomal compartments. The flowchart below visualizes the key steps from ligand recognition to the final immune responses.

cluster_endo Endosomal Compartment cluster_nuc Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activates NFkB NFkB TRAF6->NFkB Activates IRF7_Nuc IRF7 Translocation IRF7->IRF7_Nuc Translocates NFkB_Nuc NF-κB Translocation NFkB->NFkB_Nuc Translocates Gene_Exp Gene Transcription IRF7_Nuc->Gene_Exp NFkB_Nuc->Gene_Exp Cytokines Cytokine Production (IL-12, IL-23) Gene_Exp->Cytokines DC_Maturation Dendritic Cell Maturation Gene_Exp->DC_Maturation Tcell_Polarize Th1 / Th17 T-cell Polarization Cytokines->Tcell_Polarize DC_Maturation->Tcell_Polarize

This diagram illustrates the core signaling cascade: this compound binds to TLR7, leading to the recruitment of the adaptor protein MyD88. This triggers a signaling cascade involving IRAK4 and TRAF6, which ultimately activates the transcription factors NF-κB and IRF7. These factors translocate to the nucleus to drive the expression of genes responsible for cytokine production and dendritic cell maturation, resulting in the stimulation of Th1 and Th17 T-cell responses [3] [1] [4].

Key Research Applications

The specific cytokine profile induced by this compound makes it a valuable tool in immunological research and drug development.

  • Studying Th1/Th17 Pathways: It is used to experimentally trigger and investigate T-helper cell differentiation and related autoimmune pathologies [1].
  • Viral Immunity and Vaccine Adjuvant Research: As a mimic of viral single-stranded RNA, this compound helps explore antiviral defense mechanisms [3].
  • Combination Immunotherapy: Recent research explores its use as an immune adjuvant in platforms like nanoparticle-based cancer therapies to enhance anti-tumor immunity [5].

References

Loxoribine: Preclinical vs. Clinical Results

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Preclinical Results (In Vitro & Animal Models) Clinical Results (Human Trials)
Anti-Tumor Activity Significant inhibition of B16 melanoma lung metastasis; up to 96% inhibition with multiple doses; synergy with IL-2 [1]. Disease stabilized in 6 of 20 patients with advanced cancers; 14 patients experienced disease progression [1].
Immune Activation Augmented NK cell activity; increased cytolytic activity with IL-2; acted as an adjuvant in tumor protection models [1]. Significant immune-related adverse events (irAEs); one patient experienced a 46% drop in lymphocyte count [1].
Therapeutic Potential Proposed as useful in tumor therapy as an immunomodulator or adjuvant, particularly for chronic lymphocytic leukemia (CLL) [1]. Trial was discontinued due to numerous irAEs and lack of sufficient efficacy [1].
Safety Profile Generally well-tolerated in animal models, allowing for demonstration of efficacy [1]. Unacceptable systemic toxicity profile when administered to human patients [1].

Key Experimental Protocols from Preclinical Studies

The promising preclinical data for loxoribine were generated using established experimental models:

  • B16 Melanoma Lung Metastasis Model: Mice were injected with B16 melanoma cells to establish lung tumors. This compound was administered via intraperitoneal injection, either as a single dose (2 mg) on day 3 or as four injections on alternate days starting the day before tumor challenge. Lung tumors were subsequently counted to quantify metastasis inhibition [1].
  • NK Cell Activity Assay: The synergistic effect of this compound with IL-2 was investigated in vitro using murine splenocytes (spleen cells containing NK cells). The cytolytic (cell-killing) activity of these cells was measured, and the synergy was shown to be dependent on NK cells [1].
  • Tumor Protection Model: Mice were immunized with irradiated (non-replicating) tumor cells combined with this compound. Afterward, they were challenged with live tumor cells. Mice receiving the this compound adjuvant showed significantly better protection against tumor development [1].

Mechanism of Action: TLR7 Signaling

This compound is a specific agonist for Toll-like Receptor 7 (TLR7) and does not stimulate TLR8 [2]. The diagram below illustrates the signaling pathway triggered by this compound's activation of TLR7.

This compound This compound Endosome Endosome This compound->Endosome  Enters cell TLR7 TLR7 Endosome->TLR7  Binds TLR7 MyD88 MyD88 TLR7->MyD88  Recruits IRAK4 IRAK4 MyD88->IRAK4  Activates IRAK1 IRAK1 IRAK4->IRAK1  Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6  Activates NFκB NFκB TRAF6->NFκB  Activates pathway IRF7 IRF7 TRAF6->IRF7  Activates pathway Cytokines Cytokines NFκB->Cytokines  Induces production IFNα IFNα IRF7->IFNα  Induces production

As shown above, this compound binds to TLR7 within the endosome. This triggers a signaling cascade via the adapter protein MyD88, leading to the activation of two key pathways:

  • The NF-κB pathway, which drives the production of pro-inflammatory cytokines like TNF-α and IL-6 [3] [4].
  • The IRF7 pathway, which results in the production of Type I Interferons (IFN-α/β), establishing an antiviral state and further activating immune cells [3] [2].

Key Takeaways for Drug Development

  • Promise and Peril of Systemic Immunity: this compound successfully activates a broad and potent systemic immune response, which is desirable for fighting cancer. However, this same powerful, system-wide activation is likely what caused dose-limiting toxicities in patients, halting its development [1] [3].
  • Shift in Clinical Strategy: The experience with this compound and other early TLR agonists prompted a major shift in the field. Current research focuses on localized delivery (e.g., intratumoral injection) and tumor-targeted formulations (e.g., antibody-drug conjugates) to activate the immune system within the tumor microenvironment while minimizing systemic exposure [1].

References

loxoribine immune response vs imidazoquinolines

Author: Smolecule Technical Support Team. Date: February 2026

Loxoribine vs. Imidazoquinolines: A Comparison

Feature This compound Imidazoquinolines (e.g., Imiquimod, Resiquimod)
Chemical Class Guanosine analog [1] [2] [3] Imidazoquinoline derivatives [1] [4] [5]
Primary TLR Target TLR7-specific agonist [2] [3] [6] TLR7 and/or TLR8 (varies by compound) [1] [6] [7]
Key Specificity Does not stimulate TLR8 [3] Imiquimod is TLR7-selective; Resiquimod is a TLR7/8 agonist [1] [4]
Mechanism Binds TLR7 nucleoside site, requires endosomal maturation [2] [3] Binds TLR7/8 nucleoside site, activating MyD88-dependent pathway [1] [7] [5]
Cytokine Profile Induces IFN-α, enhances NK cell and cytolytic activity [2] Imiquimod: IFN-α, TNFα, IL-12. Resiquimod: Potent inducer of IFN-α and pro-inflammatory cytokines like TNFα [1] [4] [7]
Therapeutic Applications Preclinical antitumor, antimetastatic activity; tested in phase I trial for CLL/advanced cancers [2] FDA-approved (Imiquimod for basal cell carcinoma); investigated for viral infections, cancer, and as vaccine adjuvants [1] [7] [5]
Clinical Status Early clinical trials (e.g., for cancer), development limited by toxicity [2] Several compounds in various clinical phases; Resiquimod clinical use limited by systemic adverse effects [1] [7]

Detailed Experimental Data and Protocols

For research and development purposes, here is a summary of key experimental methodologies and findings from the literature.

Experimental Protocols for TLR Agonist Screening

The biological activity of these agonists is typically characterized through a multi-step process [4] [5]:

  • Primary TLR Reporter Assays:

    • Method: Use HEK293 cell lines engineered to stably express a single human TLR (e.g., TLR7 or TLR8) along with a reporter gene (e.g., secreted embryonic alkaline phosphatase or luciferase) under the control of an NF-κB promoter.
    • Procedure: Cells are stimulated with a dose range of the test compound. After incubation (e.g., 16-24 hours), reporter activity in the supernatant is measured.
    • Output: EC₅₀ values (half-maximal effective concentration) are calculated to determine potency and selectivity for TLR7 vs. TLR8 [4] [5].
  • Secondary Immune Cell Assays:

    • Cells: Primary human peripheral blood mononuclear cells (PBMCs), mouse bone marrow-derived dendritic cells (BMDCs), or specific immune cell subsets like plasmacytoid dendritic cells (pDCs) are used [4] [7].
    • Stimulation: Cells are treated with the agonist, often at a single high dose (e.g., 30 µM) or a dose-response curve [4].
    • Measurement: After culture, supernatants are collected and analyzed for cytokine production (e.g., IFN-α, TNFα, IL-1β, IL-12p40) using multiplex bead arrays or ELISA [4] [7].
Key Quantitative Findings

The following data from direct comparative studies highlight the functional differences between these agonists:

Table 1: Cytokine Induction in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) at 30 µM [4]

Compound TNFα (pg/mL) IL-1β (pg/mL) IL-12p40 (pg/mL)
This compound Data not explicitly provided in results Data not explicitly provided in results Data not explicitly provided in results
Imiquimod (1) 593 ± 62 35 ± 1 889 ± 100
Resiquimod (2) 2134 ± 266 38 ± 4 1491 ± 31
C-7 Methoxycarbonyl Analog (5) 1451 ± 137 1144 ± 116 1773 ± 62

Table 2: TLR7/8 Agonist Activity (EC₅₀) in Reporter Cell Lines [4]

Compound TLR7 EC₅₀ (µM) TLR8 EC₅₀ (µM)
Imiquimod 12.1 ± 4.4 No activity (>270 µM)
Resiquimod 1.4 ± 0.3 6.4 ± 2.6
C-2 n-butyl Analog (4) 0.1 ± 0.02 0.100 ± 0.003

> Note: The C-7 methoxycarbonyl imidazoquinoline (Compound 5) is a unique analog that stimulates high levels of IL-1β despite being devoid of TLR7/8 activity in reporter assays, suggesting an alternative mechanism of action [4].

TLR7/8 Signaling Pathway

The diagram below illustrates the common signaling pathway activated by both this compound and Imidazoquinolines, culminating in distinct immune responses.

tlra_pathway cluster_endosome Endosomal Compartment Ligand Agonist (e.g., this compound, Imidazoquinoline) TLR TLR7/8 Dimer Ligand->TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK1/4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB TRAF6->NFkB IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Inflammatory Pro-inflammatory Cytokines (TNFα, IL-6, IL-12) NFkB->Inflammatory Cytokines Cytokine Production IFN->Cytokines Inflammatory->Cytokines

Key Takeaways for Researchers

  • Specificity is crucial: this compound offers a tool for selective TLR7 activation without complicating TLR8 effects, whereas different Imidazoquinolines can engage TLR7, TLR8, or both, leading to distinct cytokine profiles and potential toxicities [1] [3] [7].
  • Structural modifications dramatically alter activity: Small changes to the Imidazoquinoline core, such as C-2 and N-1 substituents, can drastically impact potency, selectivity, and even mechanism of action [1] [4] [5].
  • Clinical translation faces hurdles: Systemic administration of both classes has been limited by toxicity, driving research into improved formulations, prodrugs, and localized delivery to enhance the therapeutic window [2] [7].

References

loxoribine dendritic cell maturation vs CD40 ligation

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison of DC Maturation Methods

The table below summarizes the key characteristics of dendritic cells matured via TLR7/8 agonists versus CD40 ligation, based on the available scientific data.

Feature TLR7/8 Agonist Maturation (e.g., R848) CD40 Ligation
Primary Stimulus Synthetic pathogen mimics (e.g., R848, CL075) [1] Engagement by CD40L (primarily on activated CD4+ T cells) [2]
Key Receptors TLR7/TLR8 [1] CD40 [2]
Phenotype (Maturation Markers) Induces a positive co-stimulatory profile (e.g., CD80, CD86) [1] Upregulates MHC II, CD80, and CD86 [2]
Cytokine Secretion Profile Induces high levels of IL-12(p70) [1] Potent inducer of IL-12(p70); also produces IL-6, TNF-α, and other inflammatory cytokines [2]
Migratory Capacity Shows chemotaxis to CCR7 ligands [1] Information not specified in search results
T Cell Activation Efficiently stimulates antigen-specific CD8+ T cells and activates NK cells [1] Critical for effective antigen presentation; supports CTL development and T cell help [2]
Role in Protocols Often used in combination with other agents (e.g., TLR3 agonists) in next-generation maturation cocktails [3] Used as a re-stimulation signal in vitro to simulate DC-T cell interaction and boost IL-12p70 production [4] [3]
Sensitivity to Regulation Information not specified in search results IL-10 inhibits LPS-induced, but not CD40-dependent, maturation and CD86 up-regulation [5]

Mechanisms of Action and Experimental Workflows

The distinct pathways these stimuli activate help explain their different functional outcomes.

Signaling Pathways

The diagram below illustrates the core signaling pathways involved in each maturation method.

G cluster_tlr TLR7/8 Agonist Pathway cluster_cd40 CD40 Ligation Pathway TLR TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NFkB TRAF6->NFkB NF-κB Activation IRF7 IRF7 TRAF6->IRF7 IRF7 Activation IL12 IL-12p70 & other cytokines NFkB->IL12 Induces gene transcription IFN Type I Interferons IRF7->IFN Induces gene transcription CD40 CD40 TRAF6_CD40 TRAF6_CD40 CD40->TRAF6_CD40 NIK_CD40 NIK_CD40 TRAF6_CD40->NIK_CD40 NFkB2_CD40 NFkB2_CD40 NIK_CD40->NFkB2_CD40 IL12_CD40 IL-12p70 & inflammatory cytokines NFkB2_CD40->IL12_CD40 Non-canonical NF-κB Induces gene transcription

Typical Experimental Protocols
  • Generating Monocyte-Derived DCs (MoDCs): This common starting point involves isolating CD14+ monocytes from human PBMCs and culturing them for 5-6 days with GM-CSF and IL-4 to generate immature DCs [1] [6] [3].
  • TLR7/8 Agonist Maturation: Immature DCs are stimulated with an agonist like R848 (1-2.5 µg/mL) for a defined period, often 6 to 24 hours [1] [3]. Shorter maturation times (e.g., 6h) can prevent functional exhaustion and enhance later IL-12p70 production upon re-stimulation [4] [6].
  • CD40 Ligation (for Re-stimulation): To simulate interaction with T cells and trigger potent IL-12p70 production, matured DCs are often re-stimulated. This is done using soluble CD40L or a cell line engineered to express CD40L, typically for about 24 hours [4] [3].

Key Insights for Research and Development

  • Superiority of Combination Protocols: The most potent DC vaccines now use combination cocktails. A key advanced protocol involves "pre-I/C"—stimulating DCs with a TLR3 agonist (poly I:C) 2 hours before adding a cocktail containing a TLR8 agonist (R848), TNF-α, IL-1β, IFN-α, and IFN-γ. This leverages synergy between TLR pathways and cytokines to generate DCs (zDCs) with superior co-stimulatory molecule expression, IL-12p70 production, and cytotoxic T cell induction compared to older cocktails [3].
  • Critical Role of CD40L In Vivo*: While TLR agonists are excellent for *in vitro maturation, the CD40-CD40L interaction remains a crucial in vivo signal. When your therapeutic DCs migrate to the lymph node and present antigen to T cells, the CD40L on those activated T cells will bind to CD40 on the DCs. This provides a vital "licensing" signal that triggers the DCs to produce a final burst of IL-12p70, fully activating the T cells [2]. Therefore, both signals are non-redundant and critical for a robust immune response.

How to Proceed Further

Since the search results do not contain a head-to-head comparison of loxoribine versus CD40 ligation, you may need to:

  • Search for "this compound" specifically in biomedical literature databases like PubMed to find older studies that may have directly compared it to CD40 signaling.
  • Consider R848 as a functional analogue for your research planning, as it is a well-characterized TLR7/8 agonist with extensive data in modern DC vaccine contexts.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

339.11788328 Da

Monoisotopic Mass

339.11788328 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9CAS0V66OI

Dates

Last modified: 08-15-2023
1: Swaggerty CL, He H, Genovese KJ, Duke SE, Kogut MH. Loxoribine pretreatment reduces Salmonella Enteritidis organ invasion in 1-day-old chickens. Poult Sci. 2012 Apr;91(4):1038-42. doi: 10.3382/ps.2011-01939. PubMed PMID: 22399745.
2: Dzopalic T, Dragicevic A, Vasilijic S, Vucevic D, Majstorovic I, Bozic B, Balint B, Colic M. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability. Int Immunopharmacol. 2010 Nov;10(11):1428-33. doi: 10.1016/j.intimp.2010.08.010. Epub 2010 Sep 15. PubMed PMID: 20817120.
3: Tosi P, Zinzani PL, Pellacani A, Ottaviani E, Magagnoli M, Tura S. Loxoribine affects fludarabine activity on freshly isolated B-chronic lymphocytic leukemia cells. Leuk Lymphoma. 1997 Jul;26(3-4):343-8. PubMed PMID: 9322897.
4: Pope BL, MacIntyre JP, Kimball E, Lee S, Zhou L, Taylor GR, Goodman MG. The immunostimulatory compound 7-allyl-8-oxoguanosine (loxoribine) induces a distinct subset of murine cytokines. Cell Immunol. 1995 May;162(2):333-9. PubMed PMID: 7743561.
5: Goodman MG. A new approach to vaccine adjuvants. Immunopotentiation by intracellular T-helper-like signals transmitted by loxoribine. Pharm Biotechnol. 1995;6:581-609. Review. PubMed PMID: 7551237.
6: Agarwala SS, Kirkwood JM, Bryant J. Phase 1, randomized, double-blind trial of 7-allyl-8-oxoguanosine (loxoribine) in advanced cancer. Cytokines Cell Mol Ther. 2000 Dec;6(4):171-6. PubMed PMID: 11565955.
7: Pellacani A, Tosi P, Zinzani PL, Ottaviani E, Albertini P, Magagnoli M, Tura S. Cytotoxic combination of loxoribine with fludarabine and mafosfamide on freshly isolated B-chronic lymphocytic leukemia cells. Leuk Lymphoma. 1999 Mar;33(1-2):147-53. PubMed PMID: 10194132.
8: Keenan JA, Williams-Boyce PK, Massey PJ, Chen TT, Caudle MR, Bukovsky A. Regression of endometrial explants in a rat model of endometriosis treated with the immune modulators loxoribine and levamisole. Fertil Steril. 1999 Jul;72(1):135-41. PubMed PMID: 10428162.
9: Pope BL, Chourmouzis E, Sigindere J, Capetola RJ, Lau CY. In vivo enhancement of murine natural killer cell activity by 7-allyl-8-oxoguanosine (loxoribine). Int J Immunopharmacol. 1992 Nov;14(8):1375-82. PubMed PMID: 1464469.
10: Heil F, Ahmad-Nejad P, Hemmi H, Hochrein H, Ampenberger F, Gellert T, Dietrich H, Lipford G, Takeda K, Akira S, Wagner H, Bauer S. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily. Eur J Immunol. 2003 Nov;33(11):2987-97. PubMed PMID: 14579267.
11: Makni-Maalej K, Marzaioli V, Boussetta T, Belambri SA, Gougerot-Pocidalo MA, Hurtado-Nedelec M, Dang PM, El-Benna J. TLR8, but not TLR7, induces the priming of the NADPH oxidase activation in human neutrophils. J Leukoc Biol. 2015 Jun;97(6):1081-7. doi: 10.1189/jlb.2A1214-623R. Epub 2015 Apr 15. PubMed PMID: 25877926.
12: Goodman MG, Goodman JH. Topology of the loxoribine binding site. Studies with inactive loxoribine analogues. J Immunol. 1994 Nov 1;153(9):4081-7. PubMed PMID: 7930614.
13: Goodman MG, Spinosa JC, Saven A, Piro LD, Wormsley S. New perspectives on the approach to chronic lymphocytic leukemia. Leuk Lymphoma. 1996 Jun;22(1-2):1-10. Review. PubMed PMID: 8724523.
14: Pope BL, Chourmouzis E, Sigindere J, MacIntyre JP, Capetola RJ, Lau CY. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by loxoribine (7-allyl-8-oxoguanosine). Cell Immunol. 1993 Apr 1;147(2):302-12. PubMed PMID: 8453674.
15: Pope BL, Chourmouzis E, Victorino L, MacIntyre JP, Capetola RJ, Lau CY. Loxoribine (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2. J Immunol. 1993 Sep 15;151(6):3007-17. PubMed PMID: 8376766.
16: Pope BL, Sigindere J, Chourmouzis E, MacIntyre P, Goodman MG. 7-Allyl-8-oxoguanosine (loxoribine) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine. Cancer Immunol Immunother. 1994 Feb;38(2):83-91. PubMed PMID: 8306370.
17: Goodman MG, Wormsley SB, Spinosa JC, Piro LD. Loxoribine induces chronic lymphocytic leukemia B cells to traverse the cell cycle. Blood. 1994 Nov 15;84(10):3457-64. PubMed PMID: 7949100.
18: Pope BL, Chourmouzis E, MacIntyre JP, Lee S, Goodman MG. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines. Cell Immunol. 1994 Dec;159(2):194-210. PubMed PMID: 7994754.
19: Steckner C, Weber A, Mausberg AK, Heininger M, Opdenhövel F, Kieseier BC, Hartung HP, Hofstetter HH. Alteration of the cytokine signature by various TLR ligands in different T cell populations in MOG37-50 and MOG35-55-induced EAE in C57BL/6 mice. Clin Immunol. 2016 Sep;170:22-30. doi: 10.1016/j.clim.2016.05.008. Epub 2016 May 24. PubMed PMID: 27233983.
20: Tao Y, Zhang X, Markovic-Plese S. Toll-like receptor (TLR)7 and TLR9 agonists enhance interferon (IFN) beta-1a's immunoregulatory effects on B cells in patients with relapsing-remitting multiple sclerosis (RRMS). J Neuroimmunol. 2016 Sep 15;298:181-8. doi: 10.1016/j.jneuroim.2016.07.019. Epub 2016 Jul 22. PubMed PMID: 27609294.

Explore Compound Types